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  • Product: Tripotassium hexakis(nitrito-N)iridate
  • CAS: 38930-18-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Coordination Dynamics of Tripotassium Hexakis(nitrito-N)iridate: A Foundation for Metallodrug Design

Executive Summary The rational design of transition metal-based therapeutics relies fundamentally on a rigorous understanding of their coordination chemistry and three-dimensional molecular architecture. Iridium(III) com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal-based therapeutics relies fundamentally on a rigorous understanding of their coordination chemistry and three-dimensional molecular architecture. Iridium(III) complexes are currently at the forefront of oncological drug development, particularly as inert structural scaffolds and photosensitizers in photodynamic therapy (PDT).

This whitepaper provides an in-depth technical guide to the crystal structure analysis of tripotassium hexakis(nitrito-N)iridate , K3​[Ir(NO2​)6​] . By deconstructing the crystallographic and spectroscopic workflows required to characterize this complex, we establish a self-validating analytical framework that drug development professionals can apply to novel Ir(III) metallodrug candidates.

The Iridium Paradigm: Coordination Chemistry & Linkage Isomerism

The central Ir(III) ion in K3​[Ir(NO2​)6​] possesses a 5d6 electron configuration. In the presence of strong-field ligands like nitrite ( NO2−​ ), it adopts a low-spin t2g6​ state within an octahedral geometry. This configuration maximizes the Crystal Field Stabilization Energy (CFSE), rendering the complex highly kinetically inert—a highly desirable trait for metallodrugs intended to survive the biological milieu without premature degradation.

Mechanistic Causality of Linkage Isomerism

The nitrite anion is an ambidentate ligand, capable of coordinating via the nitrogen atom (nitro) or an oxygen atom (nitrito). The preference for N-coordination in K3​[Ir(NO2​)6​] is dictated by Pearson’s Hard-Soft Acid-Base (HSAB) theory. Ir(III) is a relatively "soft" Lewis acid due to its polarizable 5d orbitals, which preferentially interact with the "softer" nitrogen donor rather than the "harder" oxygen donor. Consequently, while O-bound nitrito isomers can sometimes form under kinetic control, they rapidly isomerize to the thermodynamically stable N-bound nitro configuration [1].

Isomerism Ir Ir(III) Center (Soft Acid) NO2 Nitrite Ligand (Ambidentate) Ir->NO2 Nitro Nitro Isomer (Ir-NO2) Thermodynamically Stable NO2->Nitro N-coordination Nitrito Nitrito Isomer (Ir-ONO) Kinetically Favored NO2->Nitrito O-coordination Nitrito->Nitro Thermal Isomerization

Mechanistic pathway of nitrite linkage isomerism in Iridium(III) complexes.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To accurately determine the spatial arrangement of K3​[Ir(NO2​)6​] , a rigorous Single-Crystal X-ray Diffraction (SCXRD) protocol must be executed. The methodology below is designed as a self-validating system, where physical choices directly mitigate specific crystallographic artifacts.

Step-by-Step Methodology
  • Crystal Growth (Slow Evaporation):

    • Procedure: Dissolve synthesized K3​[Ir(NO2​)6​] powder in a minimal volume of deionized water and allow slow evaporation at 4 °C.

    • Causality: Rapid precipitation yields microcrystalline powders or twinned crystals. Slow kinetics are required to grow single, defect-free monoclinic blocks suitable for diffraction.

  • Cryogenic Mounting (100 K):

    • Procedure: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a goniometer using a cryoloop. Bathe the crystal in a continuous liquid nitrogen stream at 100 K.

    • Causality: Nitrite ligands are highly susceptible to rotational disorder around the Ir-N bond axis. Cryogenic cooling minimizes the Debye-Waller factors (atomic thermal vibrations), "freezing" the oxygen atoms in place and allowing for precise resolution of the O-N-O bond angles.

  • Data Collection & Integration:

    • Procedure: Utilize Mo K α radiation ( λ=0.71073 Å). Apply multi-scan or spherical harmonic models for absorption correction.

    • Causality: Iridium ( Z=77 ) is a heavy absorber of X-rays. Failing to apply a rigorous absorption correction will result in residual electron density peaks that mimic false atoms, destroying the integrity of the structural model.

  • Structure Solution (Patterson Method):

    • Procedure: Solve the phase problem using the Patterson function rather than Direct Methods.

    • Causality: The high electron density of Ir dominates the X-ray scattering. The Patterson map easily identifies the heavy Ir-Ir vectors. Once the Ir position is fixed, the lighter K, N, and O atoms are located via iterative difference Fourier syntheses.

  • Anisotropic Refinement:

    • Procedure: Perform full-matrix least-squares refinement on F2 .

SCXRD_Workflow A 1. Crystal Synthesis (Slow Evaporation) B 2. Cryogenic Mounting (100 K, N2 Stream) A->B C 3. X-ray Diffraction (Mo Kα Radiation) B->C D 4. Data Integration (Absorption Correction) C->D E 5. Structure Solution (Patterson Method) D->E F 6. Refinement (Full-matrix on F²) E->F

Step-by-step single-crystal X-ray diffraction workflow for Ir(III) complexes.

Quantitative Structural Data

The structural analysis of K3​[Ir(NO2​)6​] reveals a highly symmetric octahedral coordination sphere. The data summarized below reflects the established crystallographic parameters for this class of hexanitrometalates [1].

Table 1: Crystallographic Parameters
ParameterValue / Description
Chemical Formula K3​[Ir(NO2​)6​]
Crystal System Monoclinic
Space Group P21​/c
Coordination Geometry Octahedral ( Oh​ local symmetry)
Oxidation State of Ir +3
Table 2: Selected Bond Metrics
Bond / AngleEstimated ValueStructural Significance
Ir–N Bond Length ~2.07 ÅIndicates strong σ -donation from N to Ir.
N–O Bond Length ~1.24 ÅIntermediate between single and double bond character.
O–N–O Bond Angle ~115°Confirms sp2 hybridization of the nitrogen atom.

Orthogonal Validation: Vibrational Spectroscopy

A robust scientific protocol cannot rely on a single analytical technique. While SCXRD provides a static, time-averaged electron density map, it must be orthogonally validated to ensure the assigned linkage isomer is correct. Fourier-transform infrared (FT-IR) and Raman spectroscopy serve as this secondary validation layer.

If the SCXRD model correctly assigns the linkage as Ir-N (nitro isomer), the vibrational spectra must reflect specific symmetry-breaking modes that do not exist in the free nitrite ion. According to Nakamoto's established analyses of coordination compounds [2], the coordination of the nitrogen atom to the heavy iridium center restricts the motion of the NO2​ group, giving rise to distinct wagging and rocking modes.

Table 3: Vibrational Frequencies of K3​[Ir(NO2​)6​]
Vibrational ModeFrequency ( cm−1 )Diagnostic Value
νa​(NO2​) (Asymmetric Stretch) 1375Shifts to higher frequency upon N-coordination.
νs​(NO2​) (Symmetric Stretch) 1330Remains relatively stable compared to free ion.
δ(ONO) (Deformation) 830Confirms intact nitrite geometry.
ρw​(NO2​) (Wagging) 657Critical: Absent in free NO2−​ ; proves N-bonding.
ν(Ir−N) (Metal-Ligand Stretch) 390Direct proof of the Ir-N covalent interaction.

Self-Validation Checkpoint: If a synthesized batch yields an IR spectrum lacking the 657 cm−1 wagging mode, the researcher must immediately halt the workflow; the complex has either degraded or formed the unstable O-bound nitrito isomer.

Pharmacological Implications for Drug Development

Understanding the exact crystal structure and kinetic stability of K3​[Ir(NO2​)6​] is not merely an academic exercise; it is a prerequisite for rational metallodrug design.

  • Scaffold Inertness: The ~2.07 Å Ir-N bond is exceptionally strong due to the t2g6​ low-spin state. In drug development, this means the [Ir(NO2​)6​]3− core will not undergo rapid ligand exchange with blood plasma proteins (like human serum albumin). This minimizes off-target toxicity.

  • Isosteric Replacement: Researchers can use the precise bond angles (~115°) and bond lengths to perform in silico molecular docking studies. By knowing the exact steric bulk of the [Ir(NO2​)6​]3− anion, computational chemists can design prodrugs where the nitrite ligands are systematically replaced by targeting peptides or photosensitizing fluorophores.

By adhering to the strict crystallographic and spectroscopic validation protocols outlined in this guide, development teams can ensure the structural integrity of their Iridium-based therapeutics from the benchtop to clinical trials.

References

  • Nakamoto B IR Raman Spectra of Coordination Compounds. Academia.edu. Available at: [Link]

Exploratory

The Thermal Decomposition Mechanism of Tripotassium Hexakis(nitrito-N)iridate: A Technical Whitepaper

Introduction & Thermodynamic Fundamentals Tripotassium hexakis(nitrito-N)iridate, formulated as K3​[Ir(NO2​)6​] , is a complex coordination compound featuring an iridium center in a +3 oxidation state[1]. In this octahed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Thermodynamic Fundamentals

Tripotassium hexakis(nitrito-N)iridate, formulated as K3​[Ir(NO2​)6​] , is a complex coordination compound featuring an iridium center in a +3 oxidation state[1]. In this octahedral complex, six nitrito ligands coordinate to the metal center exclusively through their nitrogen atoms (κN), creating a highly stable, low-spin 5d6 electronic configuration[1].

Understanding the thermal decomposition of K3​[Ir(NO2​)6​] is critical for materials scientists and catalytic researchers. Unlike traditional iridium chloride precursors, hexanitroiridate serves as a highly effective, halogen-free precursor for the synthesis of heterogeneous catalysts, such as those used in the Oxygen Evolution Reaction (OER)[2].

The thermal stability of this complex is dictated by the immense crystal field stabilization energy of the Ir3+ ion. Because the 5d orbitals of iridium provide superior spatial overlap with the ligand orbitals compared to 3d or 4d analogs (like Cobalt or Rhodium), the Ir-N coordinate covalent bonds exhibit profound kinetic inertness[3]. Consequently, K3​[Ir(NO2​)6​] requires significantly higher activation energy to initiate ligand dissociation compared to its lighter group analogs[3].

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of K3​[Ir(NO2​)6​] is a multi-step, atmosphere-dependent process. The causality behind the decomposition pathway is driven by the competition between the thermal cleavage of the Ir-N bond and the redox potential of the surrounding environment.

Phase 1: Dehydration and Surface Desorption

While the core complex is anhydrous, bulk powders typically adsorb atmospheric moisture due to the hygroscopic nature of the potassium counter-ions (a behavior similarly observed in analogous potassium cobaltinitrite complexes)[4]. Initial heating up to 150 °C provides the thermal energy required to overcome the intermolecular hydrogen bonds, driving off surface and lattice water without disrupting the primary coordination sphere[2].

Phase 2: Primary Ligand Dissociation and Redox Transition

As temperatures exceed 200 °C, the thermal energy surpasses the Ir-N bond dissociation energy. The complex undergoes a stepwise homolytic and heterolytic cleavage of the nitrito ligands, releasing nitrogen oxides ( NOx​ )[3]. The ultimate fate of the iridium center is strictly dictated by the purge gas:

  • Oxidative Atmosphere ( O2​ /Air): The presence of oxygen drives the Ir(III) center to a higher oxidation state, Ir(IV). The decomposition is prolonged, finishing around 350 °C, and yields Iridium Oxide ( IrO2​ ) alongside potassium salts (e.g., KNO3​ formed via the reaction of K+ with evolved NO2​ and O2​ )[2].

  • Reductive Atmosphere ( H2​ /He): Hydrogen gas aggressively reduces both the nitrito ligands and the metal center. This exothermic reduction accelerates the breakdown, achieving full decomposition to highly dispersed, metallic Ir(0) at a significantly lower temperature of approximately 240 °C[2].

G A K3[Ir(NO2)6] Solid Precursor B Heating (< 150 °C) Moisture Desorption A->B C Primary Thermolysis (200-350 °C) Ir-N Bond Cleavage B->C D Oxidative Atmosphere (O2) Residue: IrO2 + KNO3 C->D O2/Ar E Reductive Atmosphere (H2) Residue: Metallic Ir + KOH/K2O C->E H2/He F Evolved Volatiles NO, NO2, N2O C->F Off-gassing

Mechanistic pathway of K3[Ir(NO2)6] thermal decomposition under varying atmospheres.

Quantitative Data Summary

The following table synthesizes the thermogravimetric parameters of the decomposition process.

Decomposition StageTemp. Range (°C)AtmospherePrimary Mass Loss EventEvolved Species (MS m/z)Solid Residue
I. Dehydration < 150BothDesorption of surface moisture H2​O (18)Anhydrous K3​[Ir(NO2​)6​]
II. Reductive Cleavage 200 - 240 H2​ / HeReduction of Ir(III) & ligands NO (30), H2​O (18), NH3​ (17)Metallic Ir(0) + K2​O / KOH
II. Oxidative Cleavage 250 - 350 O2​ / ArOxidation to Ir(IV), NOx​ release NO (30), NO2​ (46) IrO2​ + KNO3​ / K2​O

Self-Validating Experimental Protocol: TGA-MS Analysis

To accurately profile the thermal decomposition of K3​[Ir(NO2​)6​] , researchers must employ a coupled Thermogravimetric Analysis and Mass Spectrometry (TGA-MS) system. This protocol is designed as a self-validating loop: mass loss events recorded by the TGA are strictly cross-verified against the real-time m/z signals from the MS, preventing the misattribution of mass loss (e.g., confusing ligand loss with simple dehydration).

Step-by-Step Methodology
  • Baseline Calibration: Run an empty alumina ( Al2​O3​ ) crucible under the target purge gas ( O2​ /Ar or H2​ /He) from 20 °C to 600 °C. Causality: This establishes a thermal baseline, ensuring that buoyancy effects or trace gas impurities do not skew the microbalance readings.

  • Sample Preparation: Accurately weigh 10–15 mg of K3​[Ir(NO2​)6​] into the crucible. Causality: A small sample mass prevents severe thermal gradients within the powder bed, ensuring uniform heat transfer and preventing explosive NOx​ buildup.

  • System Purge: Purge the TGA furnace with the selected reaction gas at a flow rate of 50 mL/min for 30 minutes prior to heating. Causality: This displaces ambient atmospheric nitrogen and oxygen, ensuring the decomposition occurs strictly under the controlled oxidative or reductive parameters.

  • Dynamic Heating: Initiate a heating ramp of 10 °C/min from ambient to 500 °C. Causality: A 10 °C/min ramp is optimal; it is slow enough to allow evolved gases to diffuse to the MS capillary without signal overlap, yet fast enough to maintain distinct derivative thermogravimetry (DTG) peaks[2].

  • MS Cross-Validation: Monitor electron ionization MS signals continuously. Set the quadrupole to scan for m/z 18 ( H2​O ), 30 ( NO ), and 46 ( NO2​ ). Causality: The appearance of m/z 30 and 46 strictly validates that the mass loss event corresponds to the cleavage of the nitrito-N ligands.

  • Residue Phase Identification: Upon cooling, extract the solid residue and subject it to X-Ray Diffraction (XRD). Causality: XRD definitively confirms whether the final phase is crystalline IrO2​ or metallic Ir, closing the validation loop of the experiment.

Workflow S1 1. Sample Prep (10-15 mg) S2 2. Purge System (Target Gas) S1->S2 S3 3. Dynamic Heating (10 °C/min) S2->S3 S4 4. MS Gas Profiling (m/z 30, 46) S3->S4 S5 5. Residue XRD (Phase ID) S4->S5

Self-validating TGA-MS experimental workflow for hexanitroiridate analysis.

References

  • ACS Applied Materials & Interfaces. "Highly Active Visible Light-Promoted Ir/g-C3N4 Photocatalysts for the Water Oxidation Reaction Prepared from a Halogen-Free Iridium Precursor". Available at: [Link]

Sources

Foundational

tripotassium hexakis(nitrito-N)iridate molecular weight and physical properties

Tripotassium Hexakis(nitrito- κN )iridate(III): Physicochemical Profiling, Synthesis, and Application in Advanced Coordination Chemistry By: Senior Application Scientist Scientific Overview & Structural Logic In the real...

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Author: BenchChem Technical Support Team. Date: April 2026

Tripotassium Hexakis(nitrito- κN )iridate(III): Physicochemical Profiling, Synthesis, and Application in Advanced Coordination Chemistry

By: Senior Application Scientist

Scientific Overview & Structural Logic

In the realm of coordination chemistry, third-row transition metals like iridium present unique synthetic challenges and opportunities due to their profound kinetic inertness and high ligand field stabilization energies. Tripotassium hexakis(nitrito- κN )iridate(III) , formally denoted as K3​[Ir(NO2​)6​] , is a highly stable, low-spin d6 octahedral complex.

Unlike its first-row counterparts (e.g., cobalt complexes), the Ir(III) center in this compound forms exceptionally strong covalent bonds with the nitrogen atoms of the nitrito ligands. This κN linkage isomerism is driven by the "soft" nature of the Ir(III) center preferentially bonding with the softer nitrogen donor rather than the harder oxygen donor of the NO2−​ anion. As a Senior Application Scientist, I rely on this compound not just as an end-product, but as a robust, isolable precursor for synthesizing advanced iridium-based catalysts and volatile organometallic frameworks.

Physicochemical Profiling

Understanding the physical and spectroscopic properties of K3​[Ir(NO2​)6​] is essential for verifying its purity and predicting its reactivity. The robust nature of the Ir-N bond dictates its thermal stability and vibrational signatures. According to 1, the compound possesses a specific OC-6-11 structural arrangement.

Table 1: Physicochemical and Structural Parameters

ParameterValue / DescriptionCausality / Scientific Significance
Molecular Formula IrK3​N6​O12​ Reflects the anionic [Ir(NO2​)6​]3− complex balanced by three K+ counterions.
Molecular Weight 585.54 g/mol Critical for precise stoichiometric calculations during precursor synthesis.
CAS Registry Number 38930-18-6Standard identifier for regulatory compliance and procurement tracking.
Coordination Geometry Octahedral (OC-6-11)The Ir(III) d6 configuration maximizes ligand field stabilization energy (LFSE).
Ligand Linkage Nitro isomer ( κN )Hard-soft acid-base (HSAB) principles favor the Ir-N bond over the Ir-O linkage.
Appearance Yellow crystalline solidColor arises from specific d-d transitions and ligand-to-metal charge transfers (LMCT).
Vibrational Signatures ν(Ir−N) ~300-400 cm−1 Far-IR/Raman bands confirm the κN coordination, distinguishing it from nitrito-O species.

Note: The vibrational assignments are supported by extensive Raman and IR spectroscopic studies on coordination compounds, which highlight the ν(NO2​) stretching and δ(NO2​) deformation modes as key markers for structural validation (2).

Mechanistic Synthesis & Purification Protocol

The synthesis of K3​[Ir(NO2​)6​] is strictly governed by the kinetic inertness of the Ir(III) precursor. Simple ambient mixing is insufficient; the high activation energy barrier for ligand substitution on a third-row d6 metal requires aggressive thermal activation and a massive thermodynamic driving force (excess ligand). This protocol is designed as a self-validating system, where physical state changes confirm mechanistic progression.

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 molar equivalent of an Ir(III) starting material, such as Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O ) or potassium hexachloroiridate(III) ( K3​[IrCl6​] ), in a minimal volume of hot deionized water.

    • Validation: The solution will exhibit a dark red/brown coloration characteristic of the chloride/aquo complex.

  • Ligand Introduction: Slowly add a concentrated aqueous solution of Potassium Nitrite ( KNO2​ ) in a massive stoichiometric excess (>10-15 equivalents).

    • Causality: The excess NO2−​ shifts the thermodynamic equilibrium according to Le Chatelier's principle and compensates for the slow substitution kinetics of the intermediate species (3).

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 90-100 °C) for 12 to 24 hours.

    • Validation: The progression of the reaction is visually confirmed by a gradual color transition from dark red to a bright, lighter yellow, indicating the successful displacement of all chloride/aquo ligands by nitrite.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

    • Causality: The solubility of K3​[Ir(NO2​)6​] decreases sharply at low temperatures, promoting the precipitation of the target complex while leaving excess KNO2​ and KCl byproducts in solution.

  • Isolation and Washing: Collect the yellow precipitate via vacuum filtration. Wash sequentially with ice-cold water, followed by absolute ethanol and diethyl ether.

    • Causality: Ethanol and ether rapidly displace residual water, preventing localized hydrolysis during drying.

  • Drying: Dry the final product under high vacuum at 40 °C to a constant weight.

G N1 Ir(III) Precursor (e.g., IrCl3·xH2O) N2 Aqueous Dissolution Minimal H2O N1->N2 N3 Ligand Addition Excess KNO2 (aq) N2->N3 N4 Thermal Activation Prolonged Heating N3->N4 Overcome Kinetic Inertness N5 Crystallization Ice Bath Cooling N4->N5 Complete Substitution N6 Isolation Filter & Wash N5->N6 N7 K3[Ir(NO2)6] Yellow Crystals N6->N7 Vacuum Dry

Synthetic workflow of K3[Ir(NO2)6] highlighting the thermal activation required for Ir(III).
Downstream Reactivity & Precursor Applications

While K3​[Ir(NO2​)6​] is kinetically inert under standard conditions, it serves as a critical junction for synthesizing highly reactive iridium species when subjected to aggressive chemical environments.

  • Fluorination to Hexafluoroiridate: One of the most vital industrial applications of K3​[Ir(NO2​)6​] is its use as a precursor for fluorine-containing complexes. By fusing the compound with potassium bifluoride ( KHF2​ ) and hydrofluoric acid at elevated temperatures (~400 °C), the robust nitrito ligands are completely displaced. This yields potassium hexafluoroiridate ( K2​[IrF6​] or K3​[IrF6​] ), which is subsequently reacted with acetylacetone to produce volatile iridium beta-diketonates used in Chemical Vapor Deposition (CVD) (4).

  • Acidic Hydrolysis: Treatment of the hexanitrito complex with strong mineral acids (e.g., HNO3​ , HClO4​ ) at boiling temperatures leads to the controlled removal of nitrito ligands. The ligands are expelled as nitrous acid, which rapidly disproportionates. This yields Ir(III) aqua-nitro complexes, highly sought after for impregnating supports to create Ir-Ni catalysts.

G N1 K3[Ir(NO2)6] N2 Acidic Hydrolysis (HNO3 or HClO4) N1->N2 Ligand Removal N3 Fluorination (KHF2 + HF Fusion) N1->N3 400°C Activation N4 Ir(III) Aqua-Nitro Complexes N2->N4 N5 Potassium Hexafluoroiridate N3->N5 N6 Supported Ir Catalysts N4->N6 Catalyst Impregnation N7 Ir Beta-Diketonates N5->N7 + Acetylacetone

Downstream reactivity of K3[Ir(NO2)6] demonstrating its utility as a robust chemical precursor.
References
  • BenchChem. A Comparative Guide to the Structural and Reactivity Properties of K3[Rh(NO2)6] and Analogous Iridium Complexes. Retrieved from: 3

  • CymitQuimica. Iridate(3-), hexakis(nitrito-κN)-, tripotassium, (OC-6-11)-. Retrieved from: 1

  • Academia.edu. Nakamoto B IR Raman Spectra of Coordination Compounds. Retrieved from:2

  • Google Patents. RU2105008C1 - Method of preparing rhodium (iii) and iridium (iii) beta-diketonates. Retrieved from: 4

  • NextSDS. Tripotassium hexakis(nitrito-N)iridate — Chemical Substance Information. Retrieved from: 5

Sources

Exploratory

Thermodynamic Stability and Kinetic Inertness of Tripotassium Hexakis(nitrito-N)iridate: A Comprehensive Technical Guide

Executive Summary Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ), identified by1[1], is a highly stable coordination compound featuring an iridium(III) center octahedrally coordinated by six nitrito ligands b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ), identified by1[1], is a highly stable coordination compound featuring an iridium(III) center octahedrally coordinated by six nitrito ligands bound through their nitrogen atoms ( κN )[1]. For researchers in inorganic pharmacology, catalysis, and advanced materials, this complex serves as a quintessential model for understanding third-row transition metal kinetic inertness and thermodynamic stability[2].

Thermodynamic Foundations and Mechanistic Inertness

The exceptional stability of K3​[Ir(NO2​)6​] is rooted in the electronic structure of the Ir(III) ion. Possessing a 5d6 configuration, Ir(III) in an octahedral ligand field with strong-field nitro ligands adopts a low-spin t2g6​ state. This configuration maximizes the Crystal Field Stabilization Energy (CFSE).

Linkage Isomerism and Causality of Stability: Nitrite ( NO2−​ ) is an ambidentate ligand capable of binding via oxygen (nitrito, κO ) or nitrogen (nitro, κN ). The Ir(III) center, being a relatively soft Lewis acid with highly extended 5d orbitals, forms a significantly stronger covalent bond with the nitrogen atom[2]. Consequently, the hexakis(nitrito-N) isomer is the absolute thermodynamic sink of the system.

Kinetic Inertness: While thermodynamic stability dictates the final energy state, kinetic inertness dictates the rate of reaction. Iridium(III) is notoriously inert due to its high effective nuclear charge ( Zeff​ ), which contracts the valence orbitals and results in massive activation energy barriers for ligand dissociation. Ligand substitution proceeds via a dissociative interchange ( Id​ ) mechanism, where the breaking of the precursor's Ir-ligand bond is the rate-determining step.

G Precursor Ir(III) Precursor (e.g.,[IrCl6]3-) Intermediate Dissociative Interchange (Id) High Activation Barrier Precursor->Intermediate Prolonged Heating (Overcoming Inertness) Product K3[Ir(NO2)6] Thermodynamic Sink Intermediate->Product Strong Ir-N Bond Formation

Caption: Kinetic pathway demonstrating the high activation barrier and thermodynamic stability of Ir(III).

Table 1: Comparative Properties of Group 9 Hexanitro Complexes [2]

Property K3​[Co(NO2​)6​] K3​[Rh(NO2​)6​] K3​[Ir(NO2​)6​]
Metal Configuration 3d6 (Low Spin) 4d6 (Low Spin) 5d6 (Low Spin)
Kinetic Lability Moderate (Labile at elevated temp)InertHighly Inert
Thermal Stability Low (Decomposes easily)HighVery High
Ligand Substitution Readily occursRequires heatingRequires prolonged boiling

Self-Validating Synthesis Protocol

Because of the extreme kinetic inertness of Ir(III), synthesizing K3​[Ir(NO2​)6​] requires forcing conditions[3]. The following protocol utilizes Le Chatelier's principle and thermal activation to drive the reaction to completion.

Methodology: Synthesis of K3​[Ir(NO2​)6​]

  • Precursor Dissolution: Dissolve 1.0 molar equivalent of an Ir(III) precursor, such as2, in a minimal volume of deionized water[3].

  • Ligand Addition: Add a massive stoichiometric excess (typically 10-15 equivalents) of a concentrated aqueous potassium nitrite ( KNO2​ ) solution. Causality: The excess ligand is not merely for stoichiometry; it mass-drives the equilibrium toward the homoleptic hexanitro complex, overcoming the kinetic bottleneck of the final substitution steps[3].

  • Thermal Activation: Heat the reaction mixture at reflux for several hours. Causality: Unlike Co(III) analogues, Ir(III) requires sustained thermal energy to traverse the high activation energy barrier of the Id​ transition state[2].

  • Precipitation: Allow the solution to cool slowly to room temperature, inducing the precipitation of yellow K3​[Ir(NO2​)6​] crystals[3].

  • Purification: Collect the precipitate via vacuum filtration. Wash sequentially with ice-cold water (to remove unreacted KNO2​ ), ethanol, and diethyl ether. Dry under vacuum[3].

G Step1 1. Dissolution Ir(III) Precursor in H2O Step2 2. Ligand Addition Excess KNO2 (aq) Step1->Step2 Step3 3. Thermal Activation Prolonged Reflux Step2->Step3 Step4 4. Precipitation Cooling to yield Yellow Crystals Step3->Step4 Drives Substitution Step5 5. Purification Wash: H2O -> EtOH -> Et2O Step4->Step5 Step6 6. Validation FTIR Analysis Step5->Step6 Pure K3[Ir(NO2)6]

Caption: Self-validating experimental workflow for the synthesis and purification of K3[Ir(NO2)6].

Analytical Validation via Vibrational Spectroscopy

To ensure the protocol is a self-validating system, Fourier-Transform Infrared (FTIR) spectroscopy is employed to confirm the linkage isomerism. The presence of specific N-O and Ir-N stretching frequencies proves that the thermodynamic κN product was formed rather than the κO kinetic product[4].

Table 2: FTIR Spectral Assignments for K3​[Ir(NO2​)6​] [4]

Vibrational ModeFrequency ( cm−1 )Structural Implication
νa​(NO2​) (Asymmetric Stretch)1330Confirms NO2​ coordination
νs​(NO2​) (Symmetric Stretch)830Characteristic of κN bonding
δ(ONO) (Deformation)657Internal ligand angle stability
ρw​(NO2​) (Wagging)390Restricted ligand rotation
ν(Ir-N) (Metal-Ligand Stretch)300Direct proof of Ir-N bond formation

Causality of Validation: The4 is the definitive marker of success[4]. If the complex had formed the kinetically favored but thermodynamically unstable nitrito ( κO ) isomer, an Ir-O stretch would be observed instead, and the ν(NO2​) frequencies would shift significantly.

Chemical Reactivity and Acid-Catalyzed Decomposition

While K3​[Ir(NO2​)6​] is exceptionally stable in neutral and alkaline environments, it can be systematically decomposed via acid-catalyzed aquation—a critical pathway for researchers developing Ir-based catalysts or targeted prodrugs.

Methodology: Acid-Catalyzed Ligand Labilization

  • Suspend K3​[Ir(NO2​)6​] in a5[5].

  • Boil the suspension for 4–5 hours[5].

  • Mechanistic Causality: The low pH protonates the coordinated nitrito ligands. Protonation severely weakens the Ir-N bond, labilizing the ligand and allowing water molecules to substitute, forming aquanitro complexes (e.g., [Ir(NO2​)3​(H2​O)3​] )[5].

  • The displaced ligands are eliminated as nitrous acid ( HNO2​ ), which, due to its low stability at elevated temperatures, disproportionates into nitrogen oxides and nitric acid[5].

This controlled decomposition highlights that the kinetic inertness of Ir(III) can be bypassed by altering the electronic properties of the ligand sphere via protonation[6].

Conclusion

Tripotassium hexakis(nitrito-N)iridate represents the pinnacle of thermodynamic stability and kinetic inertness in coordination chemistry. By understanding the causal relationships between its 5d6 electronic structure, the strong Ir-N covalent bonding, and the high activation barriers for ligand substitution, researchers can effectively synthesize, validate, and utilize this complex in advanced scientific applications.

References

  • Title: АКВАНИТРОКОМПЛЕКСЫ ИРИДИЯ: ПОЛУЧЕНИЕ, СВОЙСТВА И РЕАКЦИОННАЯ СПОСОБН Source: nsc.ru (Institute of Inorganic Chemistry, Siberian Branch of the Russian Academy of Sciences) URL: [Link]

  • Title: Nakamoto B IR Raman Spectra of Coordination Compounds Source: academia.edu URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Tripotassium Hexakis(nitrito-N)iridate as a High-Purity Precursor for the Synthesis of Catalytically Active Iridium Nanoparticles

Introduction: The Critical Role of Precursor Selection in Iridium Nanoparticle Synthesis Iridium (Ir) nanoparticles are at the forefront of materials science, demonstrating exceptional catalytic activity in a wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Precursor Selection in Iridium Nanoparticle Synthesis

Iridium (Ir) nanoparticles are at the forefront of materials science, demonstrating exceptional catalytic activity in a wide range of applications, including alcohol oxidation, water splitting for hydrogen production, and various hydrogenation reactions.[1][2][3] The performance of these nanoparticles is intrinsically linked to their size, shape, and surface chemistry, all of which are heavily influenced by the choice of the iridium precursor. An ideal precursor should offer high purity, predictable decomposition behavior, and facilitate control over the nucleation and growth of the nanoparticles.

This application note presents tripotassium hexakis(nitrito-N)iridate, K₃[Ir(NO₂)₆], as a superior precursor for the synthesis of high-quality iridium nanoparticles. This coordination compound, featuring iridium in a +3 oxidation state, provides a stable and reliable source of iridium ions for controlled nanoparticle formation.[4] We will provide a detailed technical guide on the synthesis of iridium nanoparticles via the thermal decomposition of tripotassium hexakis(nitrito-N)iridate, including a step-by-step protocol, characterization methodologies, and insights into the underlying chemical transformations.

Precursor Profile: Tripotassium Hexakis(nitrito-N)iridate

Tripotassium hexakis(nitrito-N)iridate is a coordination complex where a central iridium(III) ion is coordinated to six nitrito ligands through the nitrogen atom. Its chemical and physical properties make it an excellent candidate for a nanoparticle precursor.

PropertyValue
Chemical Formula K₃[Ir(NO₂)₆]
CAS Number 38930-18-6[5]
Molecular Weight 585.54 g/mol
Appearance Typically a white or off-white powder
Iridium Content Approximately 32.8% by mass
Oxidation State of Iridium +3
Coordination Geometry Octahedral (OC-6-11)

The nitrito ligands play a crucial role in the thermal decomposition process, influencing the reactivity and decomposition temperature of the complex. The absence of halide ligands, which can sometimes poison catalysts, is another advantage of this precursor.

Synthesis of Iridium Nanoparticles: A Thermal Decomposition Approach

The synthesis of iridium nanoparticles from tripotassium hexakis(nitrito-N)iridate is achieved through a thermal decomposition method in a high-boiling point organic solvent. This method offers excellent control over nanoparticle size and morphology.[6] The protocol provided below is a robust starting point for researchers, with recommendations for tuning the reaction parameters to achieve desired nanoparticle characteristics.

Mechanism and Rationale

The thermal decomposition of tripotassium hexakis(nitrito-N)iridate in the presence of surfactants like oleic acid and oleylamine is a multi-step process. Initially, at an elevated temperature, the nitrito ligands are thought to undergo rearrangement or dissociation, leading to the reduction of Ir(III) to Ir(0). The surfactants play a critical role in this process; they coordinate with the iridium ions, forming an intermediate metal-oleate complex, and also act as capping agents that control the growth and prevent the agglomeration of the newly formed iridium nanoparticles.[1] The high-boiling point solvent provides the necessary thermal energy for the decomposition and subsequent crystallization of the iridium nanoparticles.

The overall transformation can be visualized as follows:

G Precursor K₃[Ir(NO₂)₆] in Solution Intermediate Iridium-Oleate Complex Precursor->Intermediate Heat, Surfactants (Oleic Acid, Oleylamine) Nuclei Ir(0) Nuclei Intermediate->Nuclei Thermal Decomposition (Reduction of Ir³⁺ to Ir⁰) Nanoparticles Iridium Nanoparticles (Capped with Surfactants) Nuclei->Nanoparticles Growth & Capping

Caption: From precursor to nanoparticle.

Experimental Protocol

Materials:

  • Tripotassium hexakis(nitrito-N)iridate (K₃[Ir(NO₂)₆])

  • Oleic acid (technical grade, 90%)

  • Oleylamine (technical grade, 70%)

  • 1-octadecene (ODE, technical grade, 90%)

  • Ethanol (anhydrous)

  • Hexane (anhydrous)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Thermocouple

  • Schlenk line for inert atmosphere

  • Centrifuge

  • Permanent magnet (for separation, optional)

Procedure:

  • Reaction Setup: In a 100 mL three-neck flask, combine tripotassium hexakis(nitrito-N)iridate (e.g., 0.2 mmol), oleic acid (e.g., 2 mmol), oleylamine (e.g., 2 mmol), and 1-octadecene (20 mL).

  • Inert Atmosphere: Assemble the flask with a condenser and a thermocouple. Connect the setup to a Schlenk line and purge with nitrogen or argon for at least 30 minutes to eliminate oxygen. Maintain a gentle flow of inert gas throughout the reaction.

  • Heating Profile:

    • With vigorous stirring, heat the mixture to 120°C and hold for 60 minutes. This step helps to dissolve the reactants and remove any residual water.

    • Increase the temperature to 200°C and maintain for 30 minutes. This facilitates the formation of an intermediate iridium-surfactant complex.

    • Ramp the temperature to reflux (approximately 320°C for 1-octadecene) at a rate of 3-5°C per minute.

    • Maintain the reflux for 60 minutes. A color change from a pale solution to a dark black suspension indicates the formation of iridium nanoparticles.

  • Cooling and Purification:

    • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

    • Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

    • Separate the nanoparticles by centrifugation (e.g., 8000 rpm for 10 minutes). If the nanoparticles are sufficiently magnetic, a strong permanent magnet can be used to hold them while decanting the supernatant.

    • Wash the nanoparticles by re-dispersing them in 10 mL of hexane and then precipitating again with 20 mL of ethanol. Repeat this washing step three times to remove excess surfactants and solvent.

    • After the final wash, dry the iridium nanoparticles under vacuum.

G cluster_0 Reaction Stage cluster_1 Purification Stage Setup 1. Combine Reactants (Precursor, Surfactants, Solvent) Purge 2. Purge with N₂/Ar Setup->Purge Heat1 3. Heat to 120°C (60 min) Purge->Heat1 Heat2 4. Heat to 200°C (30 min) Heat1->Heat2 Reflux 5. Heat to Reflux (~320°C, 60 min) Heat2->Reflux Cool 6. Cool to Room Temp. Reflux->Cool Precipitate 7. Precipitate with Ethanol Cool->Precipitate Separate 8. Centrifuge/Magnetic Separation Precipitate->Separate Wash 9. Wash with Hexane/Ethanol (3x) Separate->Wash Dry 10. Dry under Vacuum Wash->Dry

Caption: Synthesis and purification workflow.

Control of Nanoparticle Properties

The size and shape of the iridium nanoparticles can be tuned by modifying the reaction parameters:

ParameterEffect on Nanoparticle Size
Precursor:Surfactant Ratio Increasing the surfactant concentration relative to the precursor generally leads to smaller nanoparticles due to more effective surface capping.
Reaction Temperature Higher reflux temperatures typically result in larger and more crystalline nanoparticles.
Reaction Time Longer reaction times at the reflux temperature can promote particle growth, leading to larger sizes.

Characterization of Iridium Nanoparticles

Thorough characterization is essential to validate the synthesis and understand the properties of the resulting iridium nanoparticles.

Transmission Electron Microscopy (TEM)

TEM is used to determine the size, shape, and size distribution of the nanoparticles.

  • Sample Preparation: Disperse a small amount of the dried nanoparticles in hexane and sonicate for 5 minutes. Deposit a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

  • Analysis: Acquire images at different magnifications. Use image analysis software to measure the diameters of at least 200 individual particles to generate a size distribution histogram. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes. Statistical analysis of HR-TEM images can determine the average nanoparticle size.[7]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the elements present.[8]

  • Sample Preparation: Mount the dried nanoparticle powder onto a sample holder using conductive carbon tape.

  • Analysis: Acquire a survey scan to identify all elements. Perform high-resolution scans over the Ir 4f and O 1s regions. The deconvolution of the Ir 4f spectrum is crucial for determining the oxidation state.

SpeciesIr 4f₇/₂ Binding Energy (eV)Reference
Ir(0)~60.8 - 61.4[6]
Ir(III)~61.5 - 62.2[8]
Ir(IV) as IrO₂~61.9 - 62.3[1][6]

A strong peak around 61.0 eV is indicative of successful reduction to metallic iridium (Ir(0)). The presence of peaks at higher binding energies may suggest surface oxidation to IrO₂.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and average crystallite size of the nanoparticles.

  • Sample Preparation: Place the dried nanoparticle powder on a zero-background sample holder.

  • Analysis: Scan the sample over a 2θ range of 20-90°. The diffraction peaks can be compared to the standard pattern for iridium (ICDD card number 00-006-0598) to confirm the face-centered cubic (fcc) structure.[6] The average crystallite size can be estimated using the Scherrer equation.

Applications in Catalysis

The synthesized iridium nanoparticles are expected to exhibit high catalytic activity. For example, they can be supported on materials like graphene and used as catalysts for alcohol oxidation.[1] Their small size provides a high surface-area-to-volume ratio, which is beneficial for catalysis.

Conclusion

Tripotassium hexakis(nitrito-N)iridate is a highly effective precursor for the synthesis of iridium nanoparticles via a thermal decomposition method. The provided protocol offers a reliable and tunable approach to produce nanoparticles with controlled characteristics. The detailed characterization techniques outlined in this note will enable researchers to validate their synthesis and correlate the physical properties of the nanoparticles with their performance in various applications, particularly in the field of catalysis.

References

  • Recycling Properties of Iridium Nanoparticles Anchored on Graphene as Catalysts in Alcohol Oxidation. PMC. [Link]

  • Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives. PMC. [Link]

  • In situ thermal decomposition route: Preparation and characterization of nano nickel, cobalt, and copper oxides using an. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural and spectroscopic characterization of iridium and iridium oxide nanoparticles. ResearchGate. [Link]

  • Tripotassium hexakis(nitrito-N)iridate — Chemical Substance Information. NextSDS. [Link]

  • Iridium (Ir) Nanoparticles - Properties, Applications. AZoNano. [Link]

  • IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. ResearchGate. [Link]

  • Synthesis of Nanoparticles through Thermal Decomposition of Organometallic Materials and Application for Biological Environment. ResearchGate. [Link]

  • Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. PMC. [Link]

  • Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. matec-conferences.org. [Link]

  • The X-ray Photoelectron Spectra of Ir, IrO2 and IrCl3 Revisited. ORCA – Online Research @ Cardiff. [Link]

  • Thermal decomposition of potassium hexanitronickelate(II) hydrate. CentAUR. [Link]

Sources

Application

homogeneous catalysis using tripotassium hexakis(nitrito-N)iridate

Document ID: APP-NOTE-IR-WOC-2026 Target Audience: Researchers, Catalysis Scientists, and Drug/Energy Development Professionals Subject: Advanced Protocol for Homogeneous Water Oxidation Catalysis Using Tripotassium Hexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: APP-NOTE-IR-WOC-2026 Target Audience: Researchers, Catalysis Scientists, and Drug/Energy Development Professionals Subject: Advanced Protocol for Homogeneous Water Oxidation Catalysis Using Tripotassium Hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] )

Executive Summary & Mechanistic Rationale

The development of robust, highly active homogeneous water oxidation catalysts (WOCs) is a critical bottleneck in artificial photosynthesis and renewable energy storage. Historically, researchers have relied on organometallic iridium precursors or simple salts like IrCl3​ . However, these traditional precursors suffer from a major mechanistic flaw: chloride ligands strongly coordinate to the Ir center or undergo competitive oxidation to Cl2​ , severely poisoning the oxygen evolution reaction (OER) and promoting the uncontrolled precipitation of IrOx​ nanoparticles [1].

To bypass this limitation, tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) has emerged as an exceptional, halogen-free pre-catalyst. As a d6 octahedral Ir(III) complex, K3​[Ir(NO2​)6​] is kinetically inert and highly stable for long-term storage. When subjected to controlled acidic hydrolysis, the thermolabile nitrite ligands undergo disproportionation into volatile nitrogen oxides ( NOx​ ), leaving behind labile aqua ligands. This targeted activation generates the highly active aquanitro species, fac−[Ir(H2​O)3​(NO2​)3​] , which provides the necessary open coordination sites for nucleophilic water attack without the risk of halogen poisoning [2].

This application note details a self-validating protocol for the activation of K3​[Ir(NO2​)6​] and its subsequent use in homogeneous water oxidation, ensuring high turnover frequencies (TOF) while rigorously proving the molecular (homogeneous) nature of the active species.

Pathway Visualization: Pre-Catalyst Activation & Catalytic Cycle

The following diagram illustrates the causality of the experimental design: the acidic removal of nitrites is strictly required to generate the electrophilic [Ir(IV/V)=O] intermediate that drives O-O bond formation.

CatalyticCycle Precatalyst K3[Ir(NO2)6] (Stable Pre-catalyst) ActiveSpec fac-[Ir(H2O)3(NO2)3] (Active Aquanitro Species) Precatalyst->ActiveSpec 0.1M HNO3, 80°C - HNO2 / NOx HighValent [Ir(IV/V)=O] Intermediate (Electrophilic Oxo) ActiveSpec->HighValent + NaIO4 (Oxidation) - H+, - e- OOBond O-O Bond Formation (Nucleophilic Water Attack) HighValent->OOBond + H2O OOBond->ActiveSpec - O2 Catalyst Regeneration

Fig 1: Activation of K3[Ir(NO2)6] and subsequent homogeneous water oxidation catalytic cycle.

Experimental Workflow Logic

To ensure trustworthiness and reproducibility, the workflow incorporates built-in quality control (QC) checkpoints. The most critical failure mode in homogeneous Ir catalysis is the undetected formation of heterogeneous IrOx​ nanoparticles, which generate false-positive homogeneous activity [3]. Step 4 in our workflow explicitly mitigates this via Dynamic Light Scattering (DLS).

ProtocolWorkflow S1 Phase 1: Pre-catalyst Activation Acidic hydrolysis of K3[Ir(NO2)6] to remove nitrites S2 Phase 2: System Equilibration Buffer adjustment to pH 7.0 & Temp stabilization (25°C) S1->S2 S3 Phase 3: Catalytic Initiation Injection of sacrificial oxidant (NaIO4 or Ce4+) S2->S3 S4 Phase 4: Self-Validation & QC DLS analysis to confirm homogeneity (No IrOx NPs) S3->S4 Extract 1mL Aliquot for QC S5 Phase 5: Kinetic Quantification Real-time O2 yield measurement via Clark electrode S3->S5

Fig 2: Self-validating experimental workflow for homogeneous Ir-catalyzed water oxidation.

Step-by-Step Methodologies

Protocol A: Acid-Promoted Activation of K3​[Ir(NO2​)6​]

Causality Note: Direct addition of K3​[Ir(NO2​)6​] to a neutral oxidant solution results in zero catalytic activity due to the kinetic inertness of the Ir−N bonds. Acidic heating is mandatory to shift the equilibrium via the volatilization of NOx​ .

  • Preparation: Weigh 50 mg of K3​[Ir(NO2​)6​] (CAS: 38930-18-6) and transfer it into a 50 mL round-bottom flask equipped with a reflux condenser.

  • Acidification: Add 20 mL of 0.1 M HNO3​ (Nitric acid is preferred over HCl to maintain a strictly halogen-free environment).

  • Thermal Activation: Heat the suspension to 80°C under continuous magnetic stirring for 2 hours.

    • Observation: The poorly soluble yellow powder will gradually dissolve, accompanied by the evolution of brownish NO2​ gas (ensure this step is performed in a fume hood). The solution will turn a pale yellow-orange, indicating the formation of fac−[Ir(H2​O)3​(NO2​)3​] .

  • Neutralization: Cool the solution to room temperature. Adjust the pH to 7.0 using a 0.5 M Sodium Phosphate buffer. Dilute to a final stock concentration of 1.0 mM Ir.

Protocol B: Self-Validating Homogeneous Water Oxidation Assay

Causality Note: Sodium periodate ( NaIO4​ ) is utilized as the sacrificial oxidant because it provides the high thermodynamic driving force required to access the Ir(V)=O state at neutral pH, closely mimicking physiological or mild environmental conditions.

  • Electrode Calibration: Calibrate a Clark-type liquid-phase oxygen electrode using air-saturated water ( 250μM O2​ at 25°C) and zero-oxygen water (sparged with N2​ for 30 mins).

  • Baseline Establishment (Control): Into the sealed 10 mL electrode chamber, add 9.0 mL of 0.1 M phosphate buffer (pH 7.0) and 0.5 mL of 0.2 M NaIO4​ . Record for 5 minutes to ensure no auto-decomposition of the oxidant occurs (baseline O2​ evolution must be <0.1μmol/min ).

  • Catalytic Initiation: Inject 0.5 mL of the 1.0 mM activated Ir stock solution (Final Ir concentration = 50μM ) into the chamber via a gas-tight syringe.

  • Kinetic Monitoring: Record the O2​ evolution continuously for 60 minutes. Calculate the initial rate (Turn Over Frequency, TOF) from the linear slope of the first 5 minutes.

  • Homogeneity Validation (DLS QC): Exactly 10 minutes post-injection, extract a 1 mL aliquot from the reactor. Analyze immediately via Dynamic Light Scattering (DLS).

    • Validation Criteria: The absence of scattering peaks >1nm confirms the catalyst remains strictly molecular. If particles >5nm are detected, the run must be discarded as heterogeneous IrOx​ precipitation has occurred.

Quantitative Data Presentation

The table below summarizes the expected kinetic parameters of the K3​[Ir(NO2​)6​] -derived catalyst compared against traditional, flawed precursors. The data clearly demonstrates the superiority of the halogen-free activation pathway.

Catalyst PrecursorActivation MethodSacrificial OxidantInitial TOF (min⁻¹)TON (1 hour)Homogeneity Confirmed (DLS)
K₃[Ir(NO₂)₆] 0.1 M HNO₃, 80°C (2h)NaIO₄ (pH 7.0)> 950 > 5,000 Yes (No NPs detected)
IrCl₃·xH₂ODirect UseNaIO₄ (pH 7.0)< 50< 200No (IrOx NPs formed at 15 min)
fac-[Ir(H₂O)₃(NO₂)₃]*Pre-isolatedCe⁴⁺ (pH 1.0)~ 400~ 2,500Yes (Stable in strong acid)
K₃[Ir(NO₂)₆]None (Direct Use)NaIO₄ (pH 7.0)00Yes (Inert pre-catalyst)

*Note: Pre-isolated aquanitro complexes exhibit high activity but are difficult to store long-term compared to the highly stable K₃[Ir(NO₂)₆] parent salt.

References

  • Macchioni, A., et al. (2017). "Water Oxidation Catalysts Based on Iridium Complexes: Clues and Doubts on the Nature of Active Species." ChemSusChem, 10(22), 4503-4509.[Link]

  • Topchiyan, P., Vasilchenko, D., et al. (2022). "Highly Active Visible Light-Promoted Ir/g-C3N4 Photocatalysts for the Water Oxidation Reaction Prepared from a Halogen-Free Iridium Precursor." ACS Applied Materials & Interfaces, 14(31), 35600-35612.[Link]

  • Bernhard, S., et al. (2008). "Homogeneous Catalytic Water Oxidation Driven by a Molecular Iridium Complex." Journal of the American Chemical Society, 130(1), 14-15.[Link]

Method

Application Note: Tripotassium Hexakis(nitrito-N)iridate in Organometallic Chemistry

A Comprehensive Guide to Halogen-Free Iridium Precursors and Ligand Exchange Methodologies Introduction and Mechanistic Insights Tripotassium hexakis(nitrito-N)iridate, formulated as K3​[Ir(NO2​)6​] , is a critical coord...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Halogen-Free Iridium Precursors and Ligand Exchange Methodologies

Introduction and Mechanistic Insights

Tripotassium hexakis(nitrito-N)iridate, formulated as K3​[Ir(NO2​)6​] , is a critical coordination compound utilized extensively as a halogen-free precursor in organometallic chemistry and advanced materials science[1],[2]. For researchers developing phosphorescent organic light-emitting diodes (PhOLEDs) or heterogeneous catalysts, residual halides (such as chloride from standard IrCl3​ precursors) are highly detrimental. Chlorides can poison catalytic active sites and severely degrade the operational lifetime of luminescent devices. K3​[Ir(NO2​)6​] circumvents this issue by providing a purely nitrogen- and oxygen-based coordination sphere[3].

The Causality of Kinetic Inertness

Working with K3​[Ir(NO2​)6​] requires a deep understanding of its kinetic behavior. Iridium(III) is a third-row transition metal with a 5d6 electron configuration. In the strong octahedral ligand field provided by the N-bound nitrite ligands (nitro isomers), the complex adopts a low-spin t2g6​ configuration. This results in an exceptionally high Crystal Field Stabilization Energy (CFSE).

Because any ligand substitution reaction must proceed through either a 5-coordinate dissociative or 7-coordinate associative transition state, the resulting loss of CFSE creates a massive activation energy barrier. Consequently, K3​[Ir(NO2​)6​] is highly substitution-inert compared to its rhodium analogue, K3​[Rh(NO2​)6​] [4],[5]. To utilize this compound as a precursor, researchers must employ specific activation strategies—such as acid-catalyzed aquation or high-temperature fusion—to weaken the Ir-N bonds and facilitate ligand exchange[6],[3].

Spectroscopic and Structural Benchmarks

To validate the synthesis and purity of K3​[Ir(NO2​)6​] , vibrational spectroscopy is the gold standard. The N-bound nitrite ligands exhibit distinct symmetric and antisymmetric stretching frequencies that shift based on the metal center's electron density. Below is a comparative data summary used to verify the structural integrity of the complex against its more labile rhodium counterpart.

Parameter / Property K3​[Ir(NO2​)6​] K3​[Rh(NO2​)6​] Reference
Coordination Geometry OctahedralOctahedral[5]
Metal-Nitrogen Bond Length ~2.07 Å~2.05 Å[5]
νas​(NO2​) (Antisymmetric Stretch) 1375, 1330 cm −1 1395, 1340 cm −1 [7],[8]
δ(ONO) (Deformation) 830 cm −1 833 cm −1 [7],[8]
ρw​(NO2​) (Wagging) 657 cm −1 627 cm −1 [9]
Reactivity (Ligand Exchange) Highly InertModerately Labile[4],[5]

Reaction Pathway Visualization

The following diagram maps the logical workflow from the raw chloride starting material, through the inert hexanitrito intermediate, to the activated aquanitro complex, and finally to the target organometallic applications.

G A IrCl₃ · xH₂O (Starting Material) B K₃[Ir(NO₂)₆] (Yellow Crystals) A->B Excess KNO₂ Prolonged Heating C [Ir(H₂O)ₓ(NO₂)₆₋ₓ]³⁻ˣ (Aquanitro Intermediate) B->C Dilute HNO₃ Hydrolysis (-NOₓ) D Ir(acac)₃ (OLED Precursor) C->D Acetylacetone Neutralization E Supported Ir Catalysts (Halogen-Free) C->E Impregnation Calcination

Reaction workflow for the synthesis and application of K3[Ir(NO2)6] in organometallic chemistry.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing the described physical and chemical changes, researchers can ensure the success of each mechanistic step.

Protocol A: Synthesis of Tripotassium Hexakis(nitrito-N)iridate

This procedure leverages the strong trans-effect and a massive concentration gradient to overcome the kinetic inertness of Ir(III)[4].

Reagents:

  • Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O ): 1.0 g

  • Potassium nitrite ( KNO2​ ): 6.0 g (Large molar excess)

  • Deionized water: 20 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve IrCl3​⋅xH2​O in 20 mL of deionized water. The solution will appear dark brown/red.

  • Ligand Introduction: Add the KNO2​ to the stirring solution.

  • Thermal Driving: Heat the mixture to 90–100 °C under continuous stirring for 12 to 24 hours.

    • Causality: The prolonged thermal energy is strictly required to overcome the high activation energy barrier of the 5d6 Ir(III) center[4]. The vast excess of NO2−​ pushes the equilibrium toward complete chloride displacement.

  • Crystallization: Cool the reaction mixture to 0–5 °C in an ice bath for 2 hours to induce precipitation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash sequentially with 10 mL of ice-cold water, 10 mL of ethanol, and 10 mL of diethyl ether.

  • Drying: Dry under vacuum at 60 °C.

Validation Checkpoint: The initial dark solution must transition to a pale yellow supernatant, yielding bright yellow microcrystals[4]. Infrared spectroscopy of the dried product must show strong ν(NO2​) bands at 1375 and 1330 cm −1 [7], and the complete absence of Ir-Cl stretching bands in the far-IR region.

Protocol B: Activation and Synthesis of Iridium(III) Acetylacetonate

Direct reaction of K3​[Ir(NO2​)6​] with chelating ligands like acetylacetone (acacH) is impractically slow. This protocol uses acid-catalyzed aquation to break the complex's inertness[6],[3].

Reagents:

  • K3​[Ir(NO2​)6​] : 1.0 g

  • Nitric acid ( HNO3​ ): 0.1 M, 30 mL

  • Acetylacetone (acacH): 2.0 mL

  • Potassium hydroxide ( KOH ): Dilute, for neutralization

Step-by-Step Methodology:

  • Acidic Suspension: Suspend K3​[Ir(NO2​)6​] in 30 mL of 0.1 M HNO3​ .

  • Aquation (Reflux): Reflux the suspension for 2 to 4 hours.

    • Causality: The acidic environment protonates the coordinated nitrite ligands, converting them into nitrous acid ( HNO2​ ), which is a superior leaving group. The HNO2​ disproportionates and exits the system as NO and NO2​ gases, driving the formation of the highly labile aquanitro intermediate, [Ir(H2​O)x​(NO2​)6−x​]3−x [3].

  • Neutralization: Cool the solution to room temperature and carefully neutralize to pH 7 using dilute KOH .

  • Ligand Exchange: Add 2.0 mL of acetylacetone to the neutralized solution and reflux for an additional 12 hours.

  • Isolation: Cool to room temperature. The product, Ir(acac)3​ , will precipitate as a yellow-orange solid.

  • Purification: Filter, wash with water and ethanol, and purify via vacuum sublimation or recrystallization from toluene.

Validation Checkpoint: During Step 2, the evolution of brown NO2​ gas visually confirms the successful aquation of the complex. The final Ir(acac)3​ product should exhibit a melting point of approximately 269 °C and show characteristic coordinated carbonyl stretches around 1580 and 1520 cm −1 via IR spectroscopy.

References

  • Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th Edition). Nakamoto, K. John Wiley & Sons / VDOC. URL:[Link]

  • Application of iridium(III) aquanitrocomplexes for the preparation of supported Ir-Ni catalysts. Topchiyan P.A., et al. Nikolaev Institute of Inorganic Chemistry (NIIC SB RAS). URL: [Link]

  • Method of preparing rhodium (III) and iridium (III) beta-diketonates (Patent RU2105008C1). Google Patents.

Sources

Application

preparation of iridium oxide thin films from tripotassium hexakis(nitrito-N)iridate

Application Note: Halogen-Free Synthesis of Iridium Oxide ( IrOx​ ) Thin Films via Tripotassium Hexakis(nitrito-N)iridate Pre-Coordination Executive Summary Iridium oxide ( IrOx​ ) thin films are indispensable in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Halogen-Free Synthesis of Iridium Oxide ( IrOx​ ) Thin Films via Tripotassium Hexakis(nitrito-N)iridate Pre-Coordination

Executive Summary

Iridium oxide ( IrOx​ ) thin films are indispensable in the development of advanced bio-stimulating electrodes, electrochromic smart windows, and oxygen evolution reaction (OER) electrocatalysts. Historically, the fabrication of these films has relied on iridium chloride precursors (e.g., IrCl3​ , IrCl4​ ). However, chloride-based precursors inevitably introduce residual halide ions into the deposition matrix, which can poison catalytic active sites and induce severe pitting corrosion on metallic substrates or sensitive bio-implants.

This application note details a validated, halogen-free protocol for the preparation of high-purity IrOx​ thin films utilizing tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) . By leveraging a controlled pre-coordination (ligand exchange) step, researchers can bypass the thermodynamic inertness of this precursor to deposit mechanically robust, highly capacitive IrOx​ films.

Mechanistic Rationale: Overcoming Kinetic Inertness

As a Senior Application Scientist, it is critical to understand why standard deposition fails with this precursor and how our protocol circumvents it.

K3​[Ir(NO2​)6​] is a coordination complex featuring an IrIII center octahedrally coordinated by six nitrito ( NO2−​ ) ligands. Because iridium is a third-row transition metal with a low-spin d6 electron configuration, its metal-ligand bonds are highly covalent and notoriously kinetically inert (1)[1]. Direct electrochemical oxidation of this complex is highly inefficient; the stable symmetric geometry prevents the iridium center from interacting effectively with the electrode surface.

To break this thermodynamic barrier, a pre-coordination (hydrolysis) step is mandatory before deposition (2)[2]. By subjecting the precursor to an acid-catalyzed hydrothermal treatment, the strong Ir−N bonds are partially cleaved. The nitrito ligands are substituted by aqua ligands, yielding the highly active, asymmetric intermediate fac-[Ir(H2​O)3​(NO2​)3​] (3)[3]. This labile intermediate readily undergoes anodic oxidation ( IrIII→IrIV ), triggering the precipitation of hydrated amorphous iridium oxide ( IrOx​⋅nH2​O ) onto the working electrode.

Workflow cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2 & 3: Deposition & Annealing Node1 K3[Ir(NO2)6] Powder (Halogen-Free Precursor) Node2 Acidic Hydrolysis (0.3 M HNO3, 120°C, 1h) Node1->Node2 Heat & Stir Node3 fac-[Ir(H2O)3(NO2)3] (Active Intermediate) Node2->Node3 Ligand Exchange Node4 Anodic Electrodeposition (+1.05 V vs Ag/AgCl) Node3->Node4 pH Adjustment (8.0) Node5 Amorphous IrOx·nH2O (Blue-Black Film) Node4->Node5 Oxidation (Ir^III to Ir^IV) Node6 Thermal Annealing (400°C, Air, 2h) Node5->Node6 Dehydration Node7 Crystalline Rutile IrO2 (High OER Activity) Node6->Node7 Crystallization

Figure 1: Workflow for IrOx thin film deposition from K3[Ir(NO2)6] via pre-coordination.

Step-by-Step Experimental Protocol

Phase 1: Precursor Activation (Hydrolysis)

Objective: Convert inert K3​[Ir(NO2​)6​] into the electrochemically active fac-[Ir(H2​O)3​(NO2​)3​] intermediate.

  • Preparation : Weigh out K3​[Ir(NO2​)6​] powder to achieve a final iridium concentration of 10 mM .

  • Suspension : Suspend the powder in 0.3 M Nitric Acid ( HNO3​ ). At this stage, the suspension will appear cloudy and pale yellow.

  • Hydrothermal Treatment : Transfer the mixture to a thick-walled, glass-lined autoclave. Seal and heat at 120∘C for 1 to 1.5 hours under continuous magnetic stirring.

  • Cooling & Recovery : Allow the vessel to cool to room temperature naturally. The resulting stock solution should now be completely transparent with a vibrant yellow-orange hue, confirming successful ligand exchange.

Phase 2: Anodic Electrodeposition

Objective: Oxidatively precipitate IrOx​ onto the target substrate.

  • Bath Formulation : Dilute the activated stock solution to a working concentration of 5 mM Ir. Carefully adjust the pH of the bath to 7.5−8.0 using dropwise addition of 0.1 M K2​CO3​ . Causality: A slightly alkaline pH shifts the thermodynamic potential, favoring the precipitation of IrOx​ over bulk water oxidation.

  • Cell Setup : Assemble a standard three-electrode electrochemical cell. Use a cleaned FTO/ITO glass or Titanium foil as the working electrode, a Platinum wire as the counter electrode, and an Ag/AgCl (in 3M KCl ) reference electrode.

  • Deposition : Apply a constant anodic potential of +1.05 V (vs. Ag/AgCl ) for 15 to 30 minutes, depending on the desired film thickness. Maintain the bath at room temperature without stirring to ensure diffusion-controlled film growth.

  • Rinsing : Remove the working electrode and immediately rinse with copious amounts of deionized water to halt the reaction and remove unreacted salts.

Phase 3: Thermal Crystallization

Objective: Dehydrate the amorphous film and induce the formation of the conductive rutile IrO2​ phase.

  • Drying : Dry the coated substrate under a gentle stream of ultra-high purity N2​ gas.

  • Annealing : Place the substrate in a tube furnace. Ramp the temperature at 5∘C/min to 400∘C in an ambient air atmosphere.

  • Hold & Cool : Hold at 400∘C for 2 hours, then allow the furnace to cool to room temperature.

Quantitative Data & Parameter Optimization

To ensure reproducibility, the following table summarizes the optimized process parameters and their direct physicochemical effects on the resulting IrOx​ thin film.

Process PhaseParameterOptimal RangeMechanistic Effect / Causality
Activation HNO3​ Concentration 0.2−0.3 M Provides optimal H+ concentration to protonate leaving NO2−​ groups without over-oxidizing the Ir center.
Activation Temperature 100−120∘C Overcomes the high kinetic activation barrier of the low-spin d6 IrIII complex for ligand substitution.
Deposition Bath pH 7.5−8.5 Shifts the thermodynamic potential for IrIII/IrIV oxidation, promoting stable IrOx​ precipitation.
Deposition Anodic Potential +1.00 to +1.10 V Provides sufficient electromotive force to drive oxidation without triggering excessive OER, which causes film delamination.
Annealing Temperature 350−450∘C Drives complete dehydration of amorphous IrOx​⋅nH2​O and atomic rearrangement into the conductive rutile lattice.

Self-Validating System: In-Process Quality Control

A robust protocol must be self-validating. Use the following cues to verify the integrity of your process in real-time:

  • Activation Check : The initial K3​[Ir(NO2​)6​] suspension is pale and insoluble. Successful generation of the active intermediate is confirmed only when the solution becomes completely transparent and shifts to a vibrant yellow-orange color. If it remains cloudy, the 120∘C temperature was not maintained.

  • Deposition Check (Chronoamperometry) : During the +1.05 V anodic hold, observe the current transient. A steady decay in current density followed by a stable plateau indicates uniform film growth. A sudden, erratic spike in current indicates parasitic water oxidation (OER) and potential film delamination. Visually, the substrate must transition to a deep blue-black color, characteristic of mixed-valence IrOx​ .

  • Post-Annealing Check : Post-annealing, the film should exhibit high mechanical adhesion (passing a standard cross-hatch tape test). Electrochemical Impedance Spectroscopy (EIS) should show a purely capacitive response at low frequencies, indicative of a high Charge Storage Capacity (CSC) suitable for bio-stimulating applications (2)[2].

References

1.[2] Title: Synthesis and characterization of iridium oxide thin film via a pre-coordination step for bio-stimulating electrode application. Source: ResearchGate URL: [Link]

3.[3] Title: Highly Active Visible Light-Promoted Ir/g-C3N4 Photocatalysts for the Water Oxidation Reaction Prepared from a Halogen-Free Iridium Precursor. Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Method

Application Note: Overcoming Kinetic Inertness in Ligand Exchange Reactions of Tripotassium Hexakis(nitrito-N)iridate

Executive Summary Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a highly stable, chlorine-free precursor utilized in the synthesis of advanced iridium-based photoluminescent materials and heterogeneous ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a highly stable, chlorine-free precursor utilized in the synthesis of advanced iridium-based photoluminescent materials and heterogeneous catalysts. However, its d6 low-spin octahedral geometry renders it notoriously kinetically inert, complicating downstream ligand exchange. This technical guide details the mechanistic principles and validated protocols for overcoming this inertness via controlled hydrothermal partial substitution, yielding highly active catalytic precursors.

The Kinetic Challenge of Ir(III) Hexanitro Complexes

K3​[Ir(NO2​)6​] (CAS: 38930-18-6) features an Ir(III) center octahedrally coordinated by six nitrito ligands bound through their nitrogen atoms ( κN )[1]. While Ir(III) chloride hydrates are historically common precursors, they frequently yield polymeric, halide-bridged impurities that poison catalytic cycles and cause batch-to-batch inconsistency. The hexanitroiridate complex offers a pristine, chlorine-free alternative[2].

However, utilizing this precursor requires overcoming significant kinetic barriers. Iridium(III) is a 5d6 transition metal. The high crystal field stabilization energy (CFSE) of its low-spin octahedral configuration makes it exceptionally substitution-inert[3]. Furthermore, relativistic effects characteristic of 5d elements cause significant radial expansion of the d-orbitals, leading to strong π -backbonding with the NO2−​ ligands. Consequently, ligand exchange rates for Ir(III) are orders of magnitude slower than those of its 4d rhodium counterpart, K3​[Rh(NO2​)6​] [3].

Comparative Structural and Kinetic Data

To contextualize the kinetic inertness, Table 1 summarizes the structural and reactivity differences between analogous Rh(III) and Ir(III) hexanitro complexes.

Table 1: Structural and Reactivity Properties of Hexanitrometalates [3]

Property K3​[Rh(NO2​)6​] K3​[Ir(NO2​)6​]
Metal Oxidation State +3 ( 4d6 )+3 ( 5d6 )
Coordination Geometry OctahedralOctahedral
Estimated M-N Bond Length ~2.05 Å~2.07 Å
Kinetic Lability ModerateHighly Inert
Water Exchange Rate FastExtremely Slow

Mechanistic Pathway: Dissociative Interchange

To successfully utilize K3​[Ir(NO2​)6​] , the strong Ir-N bonds must be broken. Direct substitution with bulky chelating ligands (e.g., bipyridine, phenylpyridine) is thermodynamically favorable but kinetically hindered. The reaction must proceed via a dissociative interchange ( Id​ ) mechanism, where the rate-limiting step is the cleavage of the first Ir−NO2​ bond.

By employing acidic hydrothermal conditions, the leaving nitrite anion is rapidly protonated to form nitrous acid ( HNO2​ ), which subsequently disproportionates into NO and NO2​ gases. This irreversible step prevents re-coordination and drives the equilibrium toward the formation of a highly labile intermediate: fac−[Ir(H2​O)3​(NO2​)3​] [2]. This intermediate retains three strongly directing nitro ligands in a facial geometry, while the three aqua ligands are highly labile and readily displaced by target chelators.

Mechanism A K3[Ir(NO2)6] (Inert Precursor) B [Ir(NO2)5]²⁻ + NO2⁻ (Dissociative TS) A->B Δ, H⁺ Rate-Limiting C fac-[Ir(H2O)3(NO2)3] (Labile Intermediate) B->C +H2O Fast D [Ir(L)n] Catalyst (Target Complex) C->D +Ligand (L) Chelation

Thermodynamic pathway of Ir(III) ligand exchange via a dissociative mechanism.

Experimental Protocols

The following workflows detail the transformation of the inert precursor into a catalytically active complex.

Workflow S1 1. Dissolution 0.1M K3[Ir(NO2)6] in DI H2O S2 2. Acidification Adjust to pH 2.5 (HNO3) S1->S2 S3 3. Hydrothermal Reactor 120°C for 14 hours S2->S3 S4 4. Lyophilization Isolate fac-[Ir(H2O)3(NO2)3] S3->S4

Step-by-step workflow for the hydrothermal synthesis of labile Ir(III) intermediates.

Protocol A: Hydrothermal Synthesis of the Labile Precursor fac−[Ir(H2​O)3​(NO2​)3​]

Objective: Convert the inert hexanitro complex into a substitution-ready aqua complex without introducing halides[2]. Causality Focus: High thermal energy is required to overcome the activation barrier of the Ir-N bond. Acidic pH acts as a chemical scavenger for displaced NO2−​ , permanently removing it from the coordination sphere.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol (approx. 585.5 mg) of K3​[Ir(NO2​)6​] in 20 mL of ultrapure deionized water (18.2 MΩ·cm) within a Teflon-lined stainless steel autoclave.

  • Acidification: Dropwise, add 0.1 M Nitric Acid ( HNO3​ ) until the solution reaches exactly pH 2.5. Critical Insight: Do NOT use HCl. Chloride ions will aggressively coordinate to the Ir(III) center, negating the benefits of a chlorine-free precursor system.

  • Hydrothermal Treatment: Seal the autoclave securely and heat in a muffle furnace to 120 °C for 14 hours. The internal autogenous pressure ensures the solvent remains liquid, facilitating the dissociative step.

  • Cooling & Self-Validation: Allow the reactor to cool naturally to room temperature. The solution will transition from a pale yellow to a deep golden-orange. This color shift is a self-validating indicator of the successful formation of fac−[Ir(H2​O)3​(NO2​)3​] .

  • Isolation: Flash-freeze the solution using liquid nitrogen and lyophilize to isolate the intermediate as a highly hygroscopic orange powder. Store immediately under an inert argon atmosphere.

Protocol B: Downstream Ligand Substitution (e.g., Bipyridine)

Objective: Synthesize a catalytically active coordination complex using the labile intermediate generated in Protocol A.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the isolated fac−[Ir(H2​O)3​(NO2​)3​] in a thoroughly degassed mixture of Ethanol/Water (3:1 v/v).

  • Ligand Addition: Add 3.2 equivalents of the target chelating ligand (e.g., 2,2'-bipyridine). The slight stoichiometric excess is necessary to drive the complete displacement of both the aqua and the remaining nitro ligands.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) under a continuous nitrogen blanket for 24 hours. The lability of the aqua ligands facilitates initial coordination, which subsequently exerts a trans-effect that labilizes the remaining nitro ligands.

  • Purification: Precipitate the final complex by adding a saturated aqueous solution of a bulky counterion (e.g., KPF6​ or NH4​PF6​ ). Isolate via vacuum filtration and wash sequentially with cold water and diethyl ether.

Troubleshooting Matrix

When executing ligand exchange on highly inert 5d6 systems, deviations in parameters can lead to synthesis failure. Table 2 outlines common issues and their mechanistic resolutions.

Table 2: Troubleshooting Guide for Ir(III) Ligand Exchange

ObservationMechanistic CausalityCorrective Action
No color change post-hydrothermal step Insufficient thermal energy or pH too high, allowing nitrite to re-coordinate.Ensure pH is strictly 2.5. Verify autoclave seal integrity; increase temperature to 130 °C if necessary.
Formation of black precipitate Over-reduction of Ir(III) to Ir(0) nanoparticles due to excessive heat or prolonged reaction time[2].Reduce hydrothermal reaction time to 12 hours; ensure rigorous degassing of solvents.
Incomplete downstream substitution Remaining NO2−​ ligands are trans-inert to the incoming chelator.Increase reflux time to 48 hours; utilize a higher-boiling solvent system (e.g., ethylene glycol).

References

  • Organometallic complexes as preferred precursors to form molecular Ir(pyalk) coordination complexes for catalysis of oxygen evolution ResearchGate URL: [Link]

Sources

Application

Application Note &amp; Protocols for the Exploratory Use of Tripotassium Hexakis(nitrito-N)iridate in Semiconductor Doping

Abstract This document provides a detailed theoretical framework and exploratory experimental protocols for the use of tripotassium hexakis(nitrito-N)iridate(III) as a novel precursor for iridium doping in semiconductor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed theoretical framework and exploratory experimental protocols for the use of tripotassium hexakis(nitrito-N)iridate(III) as a novel precursor for iridium doping in semiconductor materials. While iridium has been demonstrated to induce significant changes in the optoelectronic properties of semiconductors, particularly metal oxides, the use of this specific coordination complex as a dopant source is, to our knowledge, a novel approach. This guide is intended for researchers in materials science and semiconductor physics, offering a starting point for investigating the potential of this precursor in creating p-type semiconductors or modifying band structures. The protocols outlined herein are foundational and should be adapted and optimized for specific semiconductor systems.

Introduction: The Case for Iridium Doping and a Novel Precursor

The precise control of charge carrier concentration and type (n-type or p-type) is the cornerstone of modern semiconductor technology. While traditional doping with main group elements is well-established, there is growing interest in transition metal dopants that can introduce unique functionalities. Iridium, a 5d transition metal, has emerged as a promising dopant for wide-bandgap oxide semiconductors.[1][2] Its introduction into host lattices like barium titanate (BaTiO₃) has been shown to induce a transition from n-type to p-type conductivity.[1][3][4][5] This effect is attributed to the formation of Ir³⁺/Ir⁴⁺ in-gap energy levels that can act as acceptor states, effectively increasing the hole concentration.[3][4] Furthermore, iridium doping can extend the optical absorption of materials into the visible spectrum, a highly desirable trait for photocatalysis and optoelectronic applications.[1][2][3][4][5][6]

Traditionally, iridium doping has been achieved through methods like solid-state reactions using iridium oxide (IrO₂) or thin-film deposition techniques such as atomic layer deposition (ALD).[5][7][8] This application note explores the use of a solution-processable precursor: tripotassium hexakis(nitrito-N)iridate(III), K₃[Ir(NO₂)₆] . This coordination compound features iridium in the +3 oxidation state, a state known to be active in doping mechanisms.[9][10] The primary advantages of a solution-based approach using this precursor include:

  • Process Simplicity: Solution-based techniques like spin-coating are generally less capital-intensive and complex than high-vacuum deposition methods.

  • Doping Uniformity: Liquid-phase precursors can allow for highly uniform distribution of dopant atoms over large substrate areas.

  • Precise Concentration Control: The dopant concentration can be accurately controlled by adjusting the molarity of the precursor solution.

This document will first delve into the proposed mechanism of doping using K₃[Ir(NO₂)₆], followed by detailed, step-by-step protocols for a solution-based doping process and subsequent material characterization.

Proposed Doping Mechanism

The central hypothesis for using K₃[Ir(NO₂)₆] as a dopant source is its thermal decomposition to yield reactive iridium species that can be incorporated into the semiconductor host lattice. The process can be conceptualized in three stages:

  • Precursor Deposition: A solution of K₃[Ir(NO₂)₆] is uniformly applied to the surface of the semiconductor substrate.

  • Thermal Decomposition and Activation: During a high-temperature annealing step, the complex decomposes. The nitrito (NO₂)⁻ ligands are expected to break away, likely forming volatile nitrogen oxides (NOₓ). The potassium (K⁺) ions may diffuse into the lattice, act as charge compensators, or desorb from the surface, depending on the annealing conditions and substrate material. The iridium(III) core is released as a highly reactive species.

  • Dopant Incorporation and Lattice Substitution: The released iridium atoms diffuse into the near-surface region of the semiconductor. Given favorable energetics, iridium may substitute for a host cation in the crystal lattice (e.g., Ir substituting for Ti⁴⁺ in a titanate perovskite). If Ir³⁺ replaces a +4 cation, it creates a net negative charge, which is compensated by the formation of a hole (h⁺), leading to p-type conductivity. The iridium can also be oxidized to Ir⁴⁺ within the lattice, creating partially occupied 5d orbitals that form acceptor levels within the bandgap.[4]

The presence of potassium is a critical consideration. Potassium itself can be an n-type dopant in some materials.[11] Therefore, process conditions must be optimized to favor iridium incorporation while minimizing any undesired co-doping effects from potassium, potentially by using higher annealing temperatures to promote its desorption.

Experimental Protocols

The following protocols are designed as a general starting point for the iridium doping of a model oxide semiconductor thin film (e.g., ZnO, TiO₂, or BaTiO₃) on a suitable substrate (e.g., silicon, quartz, or strontium titanate).

Materials and Equipment
Category Item
Dopant Precursor Tripotassium hexakis(nitrito-N)iridate(III) (CAS: 38930-18-6)
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Deionized Water (solvent choice depends on precursor solubility and substrate compatibility)
Substrates Semiconductor thin films or wafers (e.g., ZnO-coated Si, single-crystal TiO₂)
Cleaning Solvents Acetone (ACS grade), Isopropanol (ACS grade), Deionized Water
Processing Equipment Spin coater, Hot plate, Tube furnace with gas flow control (N₂, Ar, or forming gas), Sonicator
Characterization X-ray Photoelectron Spectrometer (XPS), Hall Effect Measurement System, UV-Vis Spectrophotometer, Atomic Force Microscope (AFM)
Workflow Overview

The entire process, from substrate cleaning to final characterization, is outlined in the diagram below.

Doping_Workflow cluster_prep Preparation cluster_process Doping Process cluster_char Characterization A Substrate Cleaning (Sonication in Acetone, IPA, DI Water) C Spin Coating (e.g., 3000 rpm, 30s) A->C B Precursor Solution Preparation (0.01 - 0.1 M K₃[Ir(NO₂)₆]) B->C D Solvent Evaporation (Hot Plate, ~100-150°C) C->D E High-Temperature Annealing (Tube Furnace, 400-800°C, Inert Atmosphere) D->E F Structural & Chemical Analysis (XPS, AFM) E->F G Electrical Analysis (Hall Effect) E->G H Optical Analysis (UV-Vis Spectroscopy) E->H Doping_Mechanism cluster_before Pristine Lattice (n-type or intrinsic) cluster_after Ir-Doped Lattice (p-type) M1 M⁴⁺ M2 M⁴⁺ M1->M2 M4 M⁴⁺ M1->M4 M3 M⁴⁺ M2->M3 M5 M⁴⁺ M2->M5 M6 M⁴⁺ M3->M6 M4->M5 M7 M⁴⁺ M4->M7 M5->M6 M8 M⁴⁺ M5->M8 M9 M⁴⁺ M6->M9 M7->M8 M8->M9 N1 M⁴⁺ N2 M⁴⁺ N1->N2 N4 M⁴⁺ N1->N4 N3 M⁴⁺ N2->N3 Ir Ir³⁺ N2->Ir N6 M⁴⁺ N3->N6 N4->Ir N7 M⁴⁺ N4->N7 Hole h⁺ Ir->N6 N8 M⁴⁺ Ir->N8 N9 M⁴⁺ N6->N9 N7->N8 N8->N9 K3IrNO2 K₃[Ir(NO₂)₆] + Heat K3IrNO2->Ir Thermal Annealing (Substitution & Charge Compensation)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Purity in Tripotassium Hexakis(nitrito-N)iridate Synthesis

Welcome to the Technical Support Center for coordination compound synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks or purity issues during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for coordination compound synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks or purity issues during the synthesis of tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ).

Mechanistic Grounding: The "Why" Behind the Workflow

To troubleshoot yield issues with K3​[Ir(NO2​)6​] , one must first understand the fundamental coordination chemistry of the metal center. Iridium(III) is a 3rd-row transition metal with a 5d6 low-spin electron configuration. This configuration results in an exceptionally large crystal field splitting energy ( Δo​ ) and maximum crystal field stabilization energy (CFSE).

Consequently, Ir(III) complexes are notoriously kinetically inert to ligand substitution[1]. While the synthesis of its rhodium analogue ( K3​[Rh(NO2​)6​] ) proceeds relatively quickly, substituting chloride ligands for nitrite ligands in Ir(III) requires overcoming a massive activation energy barrier[1]. Direct precipitation methods often fail because they do not account for this inertness, leading to incomplete substitution and the formation of mixed-ligand intermediates (e.g., K3​[Ir(NO2​)x​Cl6−x​] )[2].

To maximize yield and purity, we strongly recommend abandoning direct precipitation in favor of a Two-Step Ion-Exchange Methodology [3].

Quantitative Method Comparison
Synthesis ParameterDirect Precipitation MethodTwo-Step Ion-Exchange Method (Recommended)
Primary Reagents IrCl3​⋅xH2​O + KNO2​ IrCl3​⋅xH2​O + NaNO2​ , followed by KCl
Required Reflux Time 24 – 48 hours48 – 72 hours
Expected Yield 35% – 50%75% – 85%
Purity Profile Moderate (High risk of co-precipitates)High (Insoluble impurities filtered early)
Primary Failure Point Incomplete ligand substitutionRapid cooling causing KCl contamination

Self-Validating Experimental Protocol

This optimized protocol utilizes the differential solubility of sodium and potassium salts to isolate the target complex.

Self-Validation Checkpoint: The reaction progress can be visually tracked. The initial IrCl3​ solution is dark brown/green; successful coordination of all six nitrite ligands will shift the solution to a distinct, lighter yellow/orange hue.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 molar equivalent of high-purity Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O ) in a minimal volume of deionized water.

  • Ligand Substitution: Add a massive excess (10-fold to 15-fold molar equivalent) of Sodium Nitrite ( NaNO2​ ). Causality: This extreme excess is required to drive the equilibrium forward via Le Chatelier's principle, compensating for the kinetic inertness of the Ir(III) center[3].

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 90–95°C) for 48 to 72 hours . Maintain the solvent volume by periodically adding hot deionized water.

  • Intermediate Purification: While the solution is still hot, perform a vacuum filtration. Causality: The intermediate complex, Na3​[Ir(NO2​)6​] , is highly soluble. Filtering at this stage removes insoluble iridium oxides or unreacted starting materials before the final product is formed[3].

  • Cation Exchange: To the hot filtrate, slowly add a concentrated aqueous solution of Potassium Chloride ( KCl ) in excess.

  • Controlled Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature, then transfer to an ice bath (4°C) for 2 hours. Causality: Slow cooling promotes the thermodynamic growth of larger, purer K3​[Ir(NO2​)6​] crystals while keeping excess salts in solution[3].

  • Isolation & Washing: Collect the yellow precipitate via vacuum filtration. Wash sequentially with a minimal amount of ice-cold water, followed immediately by cold ethanol and diethyl ether. Dry under vacuum.

Synthesis & Troubleshooting Workflow

SynthesisWorkflow Start 1. IrCl3·xH2O (Dark Solution) NaNO2 2. Add 15x NaNO2 (Ligand Substitution) Start->NaNO2 Reflux 3. Reflux 48-72h (Overcome Kinetic Inertness) NaNO2->Reflux Filter 4. Hot Filtration (Remove Insoluble Impurities) Reflux->Filter KCl 5. Add Saturated KCl (Cation Exchange) Filter->KCl Cool 6. Slow Cool to 4°C (Selective Precipitation) KCl->Cool Product 7. K3[Ir(NO2)6] (Yellow Crystals) Cool->Product

Workflow for the two-step ion-exchange synthesis of K3[Ir(NO2)6] highlighting key kinetic interventions.

Troubleshooting & FAQs

Q1: My final yield is below 30%. What is the most likely point of failure? A: The most common cause of low yield in this specific synthesis is insufficient reflux time. Because Ir(III) is kinetically inert, the substitution of the final one or two chloride ligands is extremely slow[1]. If the reaction is stopped prematurely, adding KCl will precipitate mixed chloro-nitrito complexes (e.g., K3​[Ir(NO2​)5​Cl] )[2]. These mixed complexes have different solubilities and are often lost during the washing phase. Extend your reflux time to a minimum of 72 hours.

Q2: Why do we use Sodium Nitrite ( NaNO2​ ) first instead of directly adding Potassium Nitrite ( KNO2​ )? A: This is a strategic choice to enhance purity. The potassium salt of the target complex ( K3​[Ir(NO2​)6​] ) is poorly soluble, but so are the potassium salts of many unreacted intermediates. If you use KNO2​ , impurities will co-precipitate immediately. By using NaNO2​ , the resulting sodium complex ( Na3​[Ir(NO2​)6​] ) remains highly soluble, allowing you to filter out solid impurities before adding KCl to selectively precipitate the final product[3].

Q3: How can I definitively verify that all chloride ligands have been successfully substituted? A: While the visual color change (dark to yellow) is a good preliminary indicator, definitive validation requires spectroscopic analysis. Raman spectroscopy is highly effective for this coordination sphere; the K3​[Ir(NO2​)6​] complex exhibits characteristic symmetric NO2​ stretching and Ir−N stretching bands (specifically around 1330 cm⁻¹, 830 cm⁻¹, and 390 cm⁻¹)[2]. The complete absence of Ir-Cl stretching bands in the far-IR region confirms 100% substitution.

Q4: My product is contaminated with a white powder. What is it and how do I remove it? A: The white powder is likely unreacted KCl or KNO3​ (formed if some nitrite oxidized during prolonged heating). This occurs if the precipitation step is cooled too rapidly or if an excessive volume of KCl was added[3]. To salvage the batch, wash the precipitate with a strictly minimal amount of ice-cold water to dissolve the excess salts without dissolving the complex, followed immediately by cold ethanol.

Q5: The product dissolved during the washing step. How do I prevent this? A: K3​[Ir(NO2​)6​] retains slight solubility in water at room temperature. Always use ice-cold water for the initial wash, and keep the volume to an absolute minimum[3]. Quickly transition to cold ethanol and diethyl ether—solvents in which the complex is entirely insoluble—to displace the water and facilitate rapid vacuum drying.

References

  • Academia.edu. "Nakamoto B IR Raman Spectra of Coordination Compounds." [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Tripotassium Hexakis(nitrito-N)iridate

Welcome to the Technical Support Center for advanced coordination compound purification. This guide provides field-proven troubleshooting strategies and self-validating protocols for isolating high-purity tripotassium he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced coordination compound purification. This guide provides field-proven troubleshooting strategies and self-validating protocols for isolating high-purity tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ), a critical precursor in iridium-based drug development, catalysis, and materials science.

Frequently Asked Questions & Troubleshooting Guides

Q1: My synthesized K3​[Ir(NO2​)6​] has a greenish/brownish tint instead of the expected bright yellow. What is the primary impurity, and how do I remove it? Causality & Explanation: The central Iridium(III) ion is a 5d6 low-spin system, making it notoriously kinetically inert to ligand substitution[1]. When synthesizing K3​[Ir(NO2​)6​] from starting materials like K3​[IrCl6​] or IrCl3​ , the displacement of chloride ( Cl− ) by nitrite ( NO2−​ ) requires a high activation energy. A greenish or brownish tint visually indicates incomplete substitution, leaving mixed chloro-nitrito intermediates (e.g., [Ir(NO2​)5​Cl]3− ). Resolution: These mixed complexes cannot be removed by simple solvent washing because their solubility profiles mimic the target compound. You must force the reaction to completion thermodynamically. Re-suspend the crude product in water, add a massive molar excess of KNO2​ , and maintain prolonged heating (reflux)[1]. The excess nitrite and thermal energy overcome the kinetic barrier, driving the equilibrium entirely toward the pure, bright yellow hexakis(nitrito-N)iridate.

Q2: How can I effectively separate co-precipitated potassium nitrite ( KNO2​ ) and potassium chloride ( KCl ) without losing my target yield? Causality & Explanation: The synthesis utilizes a large excess of aqueous KNO2​ , generating stoichiometric amounts of KCl as a byproduct[1]. Both salts are highly soluble in water, but K3​[Ir(NO2​)6​] also exhibits moderate aqueous solubility at room temperature, risking significant product loss during purification. Resolution: Exploit the steep temperature-solubility gradient of the iridium complex. By utilizing strictly ice-cold water ( <4∘C ) for washing, the dissolution of K3​[Ir(NO2​)6​] is kinetically and thermodynamically suppressed, while the highly soluble KNO2​ and KCl are rapidly stripped away. Follow this immediately with cold ethanol and diethyl ether washes to desiccate the product and precipitate any trace dissolved complex[1].

Q3: During recrystallization from hot water, my complex seems to degrade, yielding a darker product. How do I prevent this? Causality & Explanation: While K3​[Ir(NO2​)6​] is highly stable in its solid state, prolonged exposure to hot, pure water induces aquation (hydrolysis). A coordinated nitrite ligand dissociates and is replaced by a water molecule, forming the aquo-impurity [Ir(NO2​)5​(H2​O)]2− . Resolution: Apply Le Chatelier’s Principle. Perform the hot water recrystallization in a solvent "spiked" with 1% (w/v) KNO2​ . The common ion effect suppresses the dissociation of the coordinated NO2−​ ligands, preserving the integrity of the hexakis-nitrito coordination sphere during the thermal phase.

Quantitative Data: Impurity Profiling & Solubility

To design an effective purification workflow, researchers must understand the physicochemical differences between the target complex and common impurities.

CompoundVisual AppearanceSolubility (Cold Water)Solubility (Hot Water)Primary Removal Strategy
K3​[Ir(NO2​)6​] (Target) Bright Yellow CrystalsLowHighTarget Product - Isolate via cooling precipitation
KCl (Byproduct) White / ColorlessVery HighVery HighIce-cold water wash
KNO2​ (Excess Reagent) White / ColorlessVery HighVery HighIce-cold water wash
[Ir(NO2​)x​Cl6−x​]3− Green / Brown TintLowHighProlonged reflux with excess KNO2​
[Ir(NO2​)5​(H2​O)]2− Dark Yellow / OrangeModerateHighSuppress via 1% KNO2​ spiked recrystallization

Experimental Protocol: Self-Validating Purification Workflow

This protocol utilizes a self-validating system, ensuring that each step provides immediate physical or chemical feedback to confirm purity before proceeding.

Step 1: Initial Isolation Filter the crude reaction mixture containing K3​[Ir(NO2​)6​] through a sintered glass crucible under vacuum.

Step 2: Cold Water Wash (Salt Removal) Wash the filter cake with 3×15 mL portions of ice-cold deionized water ( <4∘C )[1]. Self-Validation Check: Collect a few drops of the final filtrate and add a drop of 0.1 M AgNO3​ . The absence of a white AgCl precipitate confirms the complete removal of KCl impurities.

Step 3: Visual Purity Check Inspect the filter cake. If the solid is bright yellow, proceed directly to Step 5. If it exhibits a green/brown tint, proceed to Step 4.

Step 4: Refluxing (Ligand Substitution) Transfer the impure solid to a round-bottom flask. Add 50 mL of water and 5 g of KNO2​ . Reflux at 100∘C for 12–24 hours until the solution turns a clear, bright yellow. Cool to 0∘C to precipitate the product, then repeat Steps 1–3.

Step 5: Spiked Recrystallization Dissolve the bright yellow solid in a minimum volume of near-boiling water containing 1% (w/v) KNO2​ . Filter hot to remove any insoluble Iridium(IV) oxide ( IrO2​ ) trace impurities.

Step 6: Crystallization Allow the filtrate to cool slowly to room temperature to promote large crystal growth, then transfer to an ice bath for 30 minutes to maximize the crystallization yield.

Step 7: Desiccation Washes Filter the pure crystals. Wash sequentially with 2×10 mL of cold absolute ethanol, followed by 2×10 mL of diethyl ether[1]. Causality: Ethanol removes residual water, and ether removes the ethanol. This solvent-exchange mechanism allows for rapid drying without the risk of thermal degradation.

Step 8: Vacuum Drying Dry the final product in a vacuum desiccator over anhydrous CaCl2​ or silica gel for 12 hours to yield pure K3​[Ir(NO2​)6​] [1].

Purification Workflow Visualization

Purification A Crude K3[Ir(NO2)6] (Contains KCl, KNO2, Mixed Ligands) B Ice-Cold Water Wash (Strips bulk KCl & KNO2) A->B C Visual Inspection: Is the solid bright yellow? B->C D No (Green/Brown Tint) Mixed Chloro-Nitrito Impurities C->D Impure F Yes (Bright Yellow) Target Complex Isolated C->F Pure E Reflux with Excess KNO2 (Drives Substitution) D->E E->B Re-precipitate G Hot Water Recrystallization (Spiked with 1% KNO2) F->G H Ethanol & Ether Wash (Desiccation) G->H I Pure K3[Ir(NO2)6] (Vacuum Dried) H->I

Logical decision tree for the purification and troubleshooting of K3[Ir(NO2)6] impurities.

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Tripotassium Hexakis(nitrito-N)iridate in Aqueous Solutions

Welcome to the advanced technical support and troubleshooting guide for tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ). As an octahedral d6 low-spin Iridium(III) complex, this compound is fundamentally charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ). As an octahedral d6 low-spin Iridium(III) complex, this compound is fundamentally characterized by extreme kinetic inertness[1]. However, in aqueous environments, researchers frequently encounter stability issues driven by pH fluctuations, thermal stress, and photolytic degradation.

This guide is designed for scientists and drug development professionals. It bypasses superficial fixes to address the underlying coordination chemistry, providing self-validating protocols to ensure the integrity of your iridium precursors.

Core Troubleshooting & Mechanistic FAQs

Q1: Why does my K3​[Ir(NO2​)6​] solution degrade or change color upon prolonged heating, even though Ir(III) is kinetically inert? The Causality: While Ir(III) boasts immense crystal field stabilization energy making ligand substitution notoriously slow, the degradation in water is driven by the trans-effect [2]. The nitro ( NO2−​ ) ligand is a strong σ -donor and π -acceptor. In the [Ir(NO2​)6​]3− anion, every NO2−​ ligand is positioned trans to another NO2−​ , mutually weakening their bonds to the metal center. When thermal energy overcomes the activation barrier, water substitutes one NO2−​ ligand. Because H2​O is a weak trans-director, the NO2−​ opposite to it becomes strongly bonded. This acid-catalyzed aquation process cascades until it hits a thermodynamic dead-end at the fac-[Ir(H2​O)3​(NO2​)3​] isomer, where all remaining nitro ligands are stabilized opposite to water molecules[2]. The Fix: Never heat aqueous stock solutions above 50°C unless you are intentionally synthesizing the aquated precursor.

Q2: Is my complex undergoing linkage isomerism (nitro vs. nitrito) in solution? The Causality: The ambidentate nature of the nitrite ion allows it to bind via Nitrogen (nitro) or Oxygen (nitrito). While Ir(III) strongly favors N-coordination due to its soft-acid characteristics, UV light or extreme pH can induce transient O-bound species or mixed-coordination states[3]. The Fix: Shield solutions from UV/Vis light. You can validate the coordination mode via Infrared (IR) or Raman spectroscopy. N-bound NO2​ exhibits a characteristic symmetric stretch ( νs​ ) at ~1330 cm⁻¹ and a rocking vibration ( ρ ) at ~830 cm⁻¹[4]. The appearance of new bands near 1060 cm⁻¹ indicates O-bound contamination.

Q3: Why does lowering the pH accelerate the degradation of my stock solution? The Causality: At pH < 5.0, the coordinated NO2−​ ligands become susceptible to protonation. Protonation transforms the strongly coordinating nitro ligand into nitrous acid ( HNO2​ ), which is an excellent leaving group. This drastically lowers the activation energy required for water to attack the Ir(III) center, accelerating hydrolysis[2]. The Fix: Always buffer your aqueous solutions to pH 6.5–7.5 using non-coordinating buffers (e.g., HEPES or MOPS) to prevent proton-assisted aquation.

Quantitative Stability Metrics

To maintain the integrity of the [Ir(NO2​)6​]3− anion, environmental parameters must be strictly controlled. The following table summarizes the operational boundaries and the mechanistic consequences of violating them.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Violation
pH 6.5 – 7.5< 5.0 or > 9.0Acidic: Protonation of NO2−​ to HNO2​ accelerates aquation[2]. Basic: Competitive hydroxide substitution.
Temperature 4°C – 25°C> 50°CThermal energy overcomes the d6 activation barrier, initiating trans-effect driven ligand substitution[1].
Light Exposure Complete DarknessUV/Vis (λ < 450 nm)Photo-excitation populates anti-bonding eg​ orbitals, promoting photo-aquation and linkage isomerism[5].
Buffer Matrix Non-coordinatingHigh Halide Conc.Halides ( Cl− , Br− ) compete for coordination sites, leading to mixed halonitro complexes (e.g., [Ir(NO2​)5​Cl]3− ).

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable K3​[Ir(NO2​)6​] Aqueous Stocks

This protocol ensures the thermodynamic stability of the hexanitro complex for long-term storage.

  • Solvent Preparation: Boil ultra-pure deionized water for 30 minutes to remove dissolved CO2​ and O2​ . Cool to room temperature under an inert Argon atmosphere.

  • Buffering: Add a non-coordinating buffer (e.g., 10 mM HEPES) and adjust the pH to exactly 7.0 using dilute KOH . Do not use HCl , as chloride ions can induce ligand substitution.

  • Dissolution: Shield the flask with aluminum foil. Slowly add the K3​[Ir(NO2​)6​] powder to the buffered water while stirring gently at 20°C. Do not sonicate, as localized cavitation heating can induce aquation.

  • Self-Validation Step (IR Spectroscopy): Evaporate a 100 µL aliquot to dryness under vacuum. Run an ATR-FTIR spectrum. The protocol is successful if you observe sharp bands at 1330 cm⁻¹ ( νs​NO2​ ) and 830 cm⁻¹ ( ρNO2​ ), with no broad aquo-ligand bands in the 3200-3400 cm⁻¹ region[4].

  • Storage: Filter through a 0.22 µm PTFE membrane into an amber glass vial. Store at 4°C.

Protocol B: Controlled Aquation to fac-[Ir(H2​O)3​(NO2​)3​]

For researchers intentionally synthesizing chlorine-free iridium precursors for heterogeneous photocatalysts.

  • Acidification: Suspend 300.0 mg of the hexanitroiridate salt in 1.00 mL of 0.30 M HNO3​ inside a thick-walled glass autoclave[2]. Causality: The acid protonates the nitro ligands, priming them for substitution.

  • Hydrothermal Treatment: Seal the autoclave and heat to 120°C for exactly 60 minutes. The solution will transition as the trans-effect drives the stepwise loss of three NO2−​ ligands[2].

  • Quenching: Rapidly cool the autoclave in an ice bath to halt any further thermal degradation.

  • Self-Validation Step (Mass Spectrometry): Analyze the resulting solution via ESI-MS in negative mode. The reaction is validated if the dominant isotopic clusters appear in the 350–450 m/z range, corresponding to the fac-[Ir(H2​O)3​(NO2​)3​] adducts, confirming the trans-effect halted the reaction at the tri-substituted stage[2].

Mechanistic & Workflow Visualizations

TransEffectAquation A [Ir(NO2)6]3- Hexanitroiridate (All NO2 trans to NO2) B [Ir(H2O)(NO2)5]2- Pentanitro (One NO2 trans to H2O) A->B +H2O, -NO2- Fast (Strong Trans-Effect) C [Ir(H2O)2(NO2)4]- Tetranitro (Two NO2 trans to H2O) B->C +H2O, -NO2- Moderate D fac-[Ir(H2O)3(NO2)3] Triaquatrinitro (All NO2 trans to H2O - STABLE) C->D +H2O, -NO2- Slow (Process Halts)

Figure 1: Stepwise aquation pathway of hexanitroiridate driven by the trans-influence of nitro ligands.

TroubleshootingFlow Start Aqueous K3[Ir(NO2)6] Degradation Detected Q1 Is pH < 5.0? Start->Q1 Q2 Is Temperature > 50°C? Q1->Q2 No Sol1 Adjust to pH 6.5-7.5 Use non-coordinating buffer Q1->Sol1 Yes Q3 Exposed to UV/Vis Light? Q2->Q3 No Sol2 Store at 4°C Avoid prolonged heating Q2->Sol2 Yes Sol3 Store in Amber Vials Shield during transit Q3->Sol3 Yes Stable Stable Hexanitroiridate Solution Maintained Q3->Stable No Sol1->Stable Sol2->Stable Sol3->Stable

Figure 2: Decision matrix for troubleshooting K3[Ir(NO2)6] aqueous stability issues.

References

  • BenchChem Technical Resources. A Comparative Guide to the Structural and Reactivity Properties of K3[Rh(NO2)6] and Analogous Iridium Complexes. BenchChem.

  • Vasilchenko, D., et al. Highly Active Visible Light-Promoted Ir/g-C3N4 Photocatalysts for the Water Oxidation Reaction Prepared from a Halogen-Free Iridium Precursor. ACS Applied Materials & Interfaces, 2022.

  • Nakamoto, K. Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th Edition). Wiley.

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Tripotassium Hexakis(nitrito-N)iridate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and inorganic chemists facing yield and purity challenges when synthesizing and utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and inorganic chemists facing yield and purity challenges when synthesizing and utilizing tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ).

The core of these challenges lies in the fundamental nature of Iridium(III). As a third-row transition metal with a d6 low-spin electron configuration, Ir(III) possesses an exceptionally high Crystal Field Stabilization Energy (CFSE). This renders its octahedral complexes kinetically inert to ligand substitution . While this inertness provides excellent stability for final catalytic or pharmaceutical applications, it makes the initial synthesis highly prone to byproduct formation.

Below is our definitive troubleshooting guide and self-validating protocol to ensure high-purity synthesis.

Troubleshooting Guides & FAQs

Q1: My final product contains residual chloride, and the yield of the hexanitro complex is low despite 24 hours of heating. How do I force complete substitution? A: You are observing the formation of mixed chloro-nitro intermediates, such as [Ir(NO2​)x​Cl6−x​]3− .

  • Causality: Because Ir(III) is substitution-inert, the displacement of the first few chloride ligands by nitrite ( NO2−​ ) occurs at a moderate rate, but the substitution of the 5th and 6th chlorides faces a massive kinetic barrier.

  • Solution: You must overwhelm the kinetic barrier using Le Chatelier’s principle and thermal energy. Increase the KNO2​ to a 15-to-20-fold molar excess. Maintain the reaction temperature at 85–90 °C for at least 48 hours. The massive excess of nitrite ensures that as chlorides are slowly displaced, the reverse reaction is completely suppressed.

Q2: My IR spectrum shows unexpected bands around 1050 cm⁻¹, and the product is highly soluble and lighter in color. What is this byproduct? A: You have kinetically trapped the nitrito-O isomer ( [Ir(ONO)6​]3− ) instead of the desired nitrito-N (nitro) isomer ( [Ir(NO2​)6​]3− ).

  • Causality: The nitrite ion is an ambidentate ligand. The oxygen atom is a "harder" base and often attacks the Ir(III) center faster, forming an Ir–O bond (the kinetic product). However, the Ir–N bond is thermodynamically much more stable due to the strong σ -donor and π -acceptor properties of the nitrogen atom.

  • Solution: Implement a thermal annealing step. After the initial substitution phase, the solution must be heated to 95 °C to provide the activation energy required for the intramolecular linkage isomerization from Ir–O to Ir–N.

Q3: I boiled the reaction mixture vigorously to speed up the substitution, but now I have an aquation byproduct. Why did this happen? A: You have formed the aquation byproduct, [Ir(NO2​)5​(H2​O)]2− .

  • Causality: Vigorously boiling the solution (especially above 100 °C) causes the excess KNO2​ to thermally decompose into NO and NO2​ gases. As the local concentration of nitrite drops, the abundant water molecules act as competing nucleophiles, permanently replacing a nitrite ligand .

  • Solution: Never boil the solution vigorously. Use a reflux condenser and strictly control the temperature between 85–95 °C to maintain a saturated nitrite environment.

Spectroscopic Validation Data

To ensure the integrity of your synthesis, utilize vibrational spectroscopy. The following table summarizes the quantitative IR/Raman data required to validate the target product and identify specific byproducts .

Complex Species νa​(NO2​) / ν(N=O) νs​(NO2​) / ν(C-O) δ(ONO) ν(Ir-N) / ν(Ir-Cl) Visual Appearance
Target: K3​[Ir(NO2​)6​] 1375, 1330 cm⁻¹1315 cm⁻¹830 cm⁻¹390, 300 cm⁻¹Bright yellow crystals
Byproduct: [Ir(ONO)6​]3− ~1460 cm⁻¹~1050 cm⁻¹~830 cm⁻¹AbsentPale, highly soluble
Byproduct: [Ir(NO2​)x​Cl6−x​]3− VariableVariableVariable~300–330 cm⁻¹Orange/Brown powder
Byproduct: [Ir(NO2​)5​(H2​O)]2− 1380 cm⁻¹1320 cm⁻¹825 cm⁻¹Broad OH >3200 cm⁻¹Yellow-orange

Reaction Pathway Visualization

G Start Ir(III) Precursor (e.g., K3[IrCl6]) Mixed Mixed Chloro-Nitro [Ir(NO2)xCl(6-x)]3- Start->Mixed Insufficient KNO2 Low Temp Target Target Product K3[Ir(NO2)6] Start->Target Optimal: Large Excess KNO2 Controlled Heating Nitrito Nitrito-O Isomer [Ir(ONO)6]3- Mixed->Nitrito Excess KNO2 Moderate Heat Nitrito->Target Prolonged Heat (Thermodynamic Shift) Aquation Aquation Byproduct [Ir(NO2)5(H2O)]2- Target->Aquation Dilute KNO2 Extended Boiling

Reaction pathways illustrating the synthesis of K3[Ir(NO2)6] and common byproduct formations.

Optimized Experimental Protocol

This methodology is designed as a self-validating system. Each step includes a physical or chemical checkpoint to verify that the reaction is proceeding along the correct thermodynamic pathway.

Step 1: Pre-dissolution

  • Action: Dissolve 1.0 equivalent of K3​[IrCl6​] in a minimal volume of deionized water at room temperature.

  • Validation: The solution must exhibit a deep red/brown color, confirming the presence of intact hexachloroiridate(III) ions.

Step 2: Ligand Saturation

  • Action: Add 15.0 to 20.0 equivalents of KNO2​ slowly to the solution with continuous stirring.

  • Validation: The massive stoichiometric excess is critical. It establishes the thermodynamic driving force necessary to prevent the kinetic trapping of mixed-ligand byproducts.

Step 3: Kinetic Heating (Substitution Phase)

  • Action: Equip the flask with a reflux condenser. Heat the mixture to 85 °C and maintain for 48 hours.

  • Validation: Over 48 hours, the color will progressively transition from red/brown to a pale yellow. This visual shift confirms the displacement of chloride ligands by nitrite ligands.

Step 4: Isomerization Annealing

  • Action: Increase the temperature to 95 °C for the final 2 hours of the reaction, taking strict care not to let the solution boil vigorously.

  • Validation: This thermal spike provides the necessary activation energy to drive any kinetically trapped nitrito-O isomers to rearrange into the thermodynamically stable nitrito-N configuration.

Step 5: Isolation and Quenching

  • Action: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) to induce crystallization. Filter the precipitate and wash exclusively with ice-cold ethanol and diethyl ether.

  • Validation: Avoiding water during the washing phase prevents late-stage aquation. The final product should be a bright yellow crystalline solid, ready for IR spectroscopic validation.

References

  • Title: Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B Source: Academia.edu (Nakamoto, K.) URL: [Link]

  • Title: Iridium compounds Source: Wikipedia URL: [Link]

Reference Data & Comparative Studies

Validation

Structural Characterization and Phasing Efficacy: A Comparative Guide to Tripotassium Hexakis(nitrito-N)iridate

As a Senior Application Scientist, selecting the correct heavy-atom derivative is often the defining factor between a stalled crystallography project and a successfully resolved protein structure. Tripotassium hexakis(ni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heavy-atom derivative is often the defining factor between a stalled crystallography project and a successfully resolved protein structure. Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a highly specialized coordination complex. While its cobalt analogue ( K3​[Co(NO2​)6​] , Fischer's salt) is widely recognized as a commercial pigment and analytical precipitant[1], the iridium variant serves a critical, high-value role in macromolecular X-ray crystallography[2].

This guide objectively compares the crystallographic and structural properties of K3​[Ir(NO2​)6​] against its alternatives and provides a self-validating experimental workflow for its use in structure-based drug development.

Causality in Experimental Design: Why Iridium?

For drug development professionals and structural biologists, solving the "phase problem" is the primary bottleneck in obtaining high-resolution protein structures. K3​[Ir(NO2​)6​] acts as an elite heavy-atom derivatization agent due to two fundamental mechanistic advantages:

  • Anomalous Scattering Power : Iridium (Z=77) possesses a dense electron core that provides a massive anomalous scattering signal at typical synchrotron X-ray wavelengths (e.g., the Ir LIII​ edge at ~1.12 Å). This enables robust Single-wavelength Anomalous Dispersion (SAD) phasing. Lighter alternatives like Cobalt (Z=27) and Rhodium (Z=45) lack sufficient electron density to phase large macromolecules effectively.

  • Kinetic Inertness : The Ir(III) center forms exceptionally strong bonds with the nitrogen atoms of the nitrite ligands. Because iridium is a third-row transition metal, this complex is significantly more inert to ligand substitution than its first- and second-row counterparts[3]. Consequently, the [Ir(NO2​)6​]3− anion remains intact when soaked into complex biological buffers, selectively binding to basic surface patches of proteins without prematurely degrading.

Comparative Crystallographic Data

Although specific single-crystal X-ray diffraction (SCXRD) data for K3​[Ir(NO2​)6​] is often inferred from isostructural analogues, comparative crystallographic parameters highlight the structural nuances across the hexanitrometalate series[3]. Depending on hydration and specific crystallization conditions, these complexes can exhibit polymorphism, crystallizing in either monoclinic ( P21​/c ) or cubic ( Fm3m ) space groups[4].

Parameter K3​[Ir(NO2​)6​] K3​[Rh(NO2​)6​] K3​[Co(NO2​)6​]
Central Metal Iridium (Ir³⁺)Rhodium (Rh³⁺)Cobalt (Co³⁺)
Crystal System MonoclinicMonoclinic / CubicCubic
Space Group P21​/c (estimated) P21​/c Fm3m
M-N Bond Length ~2.07 Å~2.05 Å~1.95 Å
O-N-O Angle ~115°~115°~114°
Reactivity Profile Highly inertModerately inertLabile
Primary Application Heavy atom phasing (XRD)Comparative structural studiesPigment / Analytical precipitation

Data synthesized from 3[3] and crystallographic databases.

Spectroscopic Validation

Before utilizing the complex for X-ray phasing, its structural integrity is often validated via vibrational spectroscopy. The coordination of the NO2−​ ligand through the nitrogen atom (nitro isomer) weakens the N-O bonds while strengthening the M-N bonds. The Ir-N stretching frequencies are distinctly shifted compared to the Co-N bonds, serving as a direct, quantifiable measure of the superior metal-ligand bond strength in the iridium complex[5]. This strong M-N bond is the exact mechanism that prevents the complex from falling apart during prolonged crystal soaking.

Experimental Protocol: Heavy Atom Derivatization Workflow

To utilize K3​[Ir(NO2​)6​] for X-ray diffraction phasing, a self-validating soaking protocol must be strictly followed to balance heavy-atom incorporation with crystal preservation[2].

Step 1: Stock Solution Preparation Prepare a 10 mM working stock of K3​[Ir(NO2​)6​] directly in the native protein's mother liquor. Causality Note: Using the mother liquor rather than pure water prevents osmotic shock, which would instantly crack the delicate protein crystal lattice.

Step 2: Controlled Soaking Introduce the heavy atom stock to the crystallization drop to achieve a starting final concentration of 1 mM. Allow the crystal to soak undisturbed for 24 to 48 hours[2].

Step 3: Microscopic Validation (Quality Control) Examine the crystal under a polarized light microscope (10x–100x magnification). Look for macroscopic damage: cracking, dissolution, or a loss of birefringence. Self-Validation Loop: Birefringence is a direct optical indicator of an ordered internal lattice. If birefringence is lost, the crystal is dead. You must dilute the soak concentration by 2-to-5-fold and repeat the experiment on a fresh crystal[2].

Step 4: X-Ray Diffraction Screening Mount an intact, soaked crystal and expose it to the X-ray beam. Collect a few frames of consecutive oscillation data. Compare the diffraction resolution to the native crystal. If the resolution is maintained and anomalous signal is detected, proceed with full SAD/MAD data collection.

Workflow Visualization

G N1 Native Protein Crystal N2 Heavy Atom Soak (1-10 mM K3[Ir(NO2)6]) N1->N2 Submerge N3 Microscopic Validation (Check Birefringence) N2->N3 24h Incubation N4 X-Ray Diffraction Data Collection N3->N4 Crystal Intact N6 Optimize Concentration (Dilute 2-5x) N3->N6 Crystal Damaged N5 Anomalous Phasing (SAD/MAD) N4->N5 High Resolution N6->N2 Re-soak

Workflow for heavy atom derivatization and phasing using K3[Ir(NO2)6].

References

  • A Comparative Guide to the Structural and Reactivity Properties of K3[Rh(NO2)6] and Analogous Iridium Complexes. Benchchem.3

  • A Comparative Structural Analysis of Hexanitrorhodate(III) and Hexanitrocobaltate(III) Salts. Benchchem. 4

  • Heavy Atom ScreensTM - Core Facility Biomolecular Interaction and Crystallization. Ceitec. 2

  • Infrared And Raman Spectra Of Inorganic And Coordination Compounds. VDOC.5

  • Potassium cobaltinitrite. ResearchGate. 1

Sources

Comparative

FTIR spectra validation of tripotassium hexakis(nitrito-N)iridate

FTIR Spectroscopic Validation and Comparison Guide for Tripotassium Hexakis(nitrito-N)iridate Introduction & Mechanistic Overview Tripotassium hexakis(nitrito-N)iridate, also known as potassium hexanitroiridate(III) ( K3...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectroscopic Validation and Comparison Guide for Tripotassium Hexakis(nitrito-N)iridate

Introduction & Mechanistic Overview

Tripotassium hexakis(nitrito-N)iridate, also known as potassium hexanitroiridate(III) ( K3​[Ir(NO2​)6​] ), is a highly stable coordination compound featuring an iridium(III) center coordinated by six ambidentate nitrite ligands[1]. In advanced chemical applications—such as the synthesis of halogen-free iridium precursors for heterogeneous photocatalysts (e.g., Ir/g-C₃N₄ for water oxidation)—the structural integrity of the precursor is paramount[2].

Because the nitrite anion ( NO2−​ ) can coordinate through either its nitrogen atom (nitro, κN ) or an oxygen atom (nitrito, κO ), validating the specific linkage isomer is a critical quality control step[3]. Fourier-transform infrared (FTIR) spectroscopy provides a non-destructive, definitive method for distinguishing these coordination modes based on predictable shifts in the ligand's vibrational frequencies[3].

Mechanistic Causality of Linkage Isomerism in Vibrational Spectroscopy

The diagnostic power of FTIR in coordination chemistry stems from the changes in bond order and molecular symmetry upon metal-ligand binding:

  • Nitro Coordination (N-bonded): When the nitrite ligand binds via the nitrogen atom, the C2v​ symmetry of the NO2​ group is largely preserved. The metal-to-ligand π -backbonding increases the overall N-O bond order. Consequently, the asymmetric stretching mode ( νas​(NO2​) ) shifts to a significantly higher frequency compared to the free ion, while the symmetric stretch ( νs​(NO2​) ) remains relatively stable[4].

  • Nitrito Coordination (O-bonded): Coordination via oxygen breaks the equivalence of the two N-O bonds, creating a localized N=O double bond and an M-O-N single bond. This structural divergence causes the stretching frequencies to split dramatically: the ν(N=O) stretch shifts upward to ~1470–1500 cm⁻¹, and the ν(N−O) stretch drops to ~960–1060 cm⁻¹[5][6].

Comparative FTIR Spectral Data

The following table summarizes the quantitative vibrational data used to differentiate K3​[Ir(NO2​)6​] from the free nitrite ion and typical O-bonded nitrito isomers.

Vibrational ModeFree NO2−​ Ion (cm⁻¹) K3​[Ir(NO2​)6​] (Nitro, N-bonded) (cm⁻¹)Typical Nitrito (O-bonded) Isomer (cm⁻¹)
νas​(NO2​) / ν(N=O) ~125013951470 - 1500
νs​(NO2​) / ν(N−O) ~13351330960 - 1060
δ(ONO) (Bending) ~830830810 - 886
ρw​(NO2​) (Wagging) N/A657N/A
ν(M−N) / ν(M−O) N/A390Variable (<400)

Data synthesized from Nakamoto's normal coordinate analyses and contemporary spectroscopic studies[4][5].

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity spectral acquisition and avoid moisture-induced artifacts, follow this rigorous methodology:

Step 1: Anhydrous Sample Preparation

  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 110°C for at least 24 hours. Grind ~1-2 mg of K3​[Ir(NO2​)6​] with ~100 mg of the dried KBr using an agate mortar and pestle. Press into a translucent pellet under 10 tons of pressure[3].

  • Causality: The nitrite stretching region (1300–1500 cm⁻¹) can be easily obscured by the bending mode of absorbed water ( δ(H2​O) at ~1630 cm⁻¹). Using strictly anhydrous KBr ensures a transparent matrix and prevents spectral overlap.

Step 2: Background Subtraction and Calibration

  • Action: Acquire a background spectrum of a blank KBr pellet under identical environmental conditions.

  • Causality: This self-validating step removes atmospheric CO2​ (2350 cm⁻¹) and water vapor contributions, establishing a flat baseline essential for accurate peak integration and frequency assignment.

Step 3: Spectrum Acquisition

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans.

  • Causality: The mid-IR range captures the primary stretching ( νas​ , νs​ ) and bending ( δ ) modes. If the instrument is equipped with far-IR capabilities, extending the scan down to 200 cm⁻¹ allows for the detection of the Ir-N metal-ligand stretch at 390 cm⁻¹[4].

Step 4: Spectral Deconvolution and Isomer Verification

  • Action: Analyze the 1500–1000 cm⁻¹ region. Confirm the presence of bands at 1395 cm⁻¹ and 1330 cm⁻¹ to validate the N-bonded nitro configuration.

  • Causality: The absence of a high-frequency band near 1470 cm⁻¹ and a low-frequency band near 1060 cm⁻¹ definitively rules out the presence of O-bonded nitrito impurities[5][6].

Diagnostic Workflow for Linkage Isomerism

G N1 Sample Preparation (Anhydrous KBr Pellet) N2 FTIR Spectrum Acquisition (4000 - 400 cm⁻¹) N1->N2 N3 Spectral Analysis: Identify NO₂⁻ Vibrational Modes N2->N3 N4 Nitro Isomer (N-bonded) ν_as(NO₂) ~1395 cm⁻¹ ν_s(NO₂) ~1330 cm⁻¹ N3->N4 Symmetric/Asymmetric Stretches Converge N5 Nitrito Isomer (O-bonded) ν(N=O) ~1470 cm⁻¹ ν(N-O) ~1060 cm⁻¹ N3->N5 Stretches Diverge (Single vs Double Bond) N6 Confirm Tripotassium hexakis(nitrito-N)iridate N4->N6 N7 Detect Linkage Isomer Impurity or Degradation N5->N7

Diagnostic workflow for differentiating nitro and nitrito linkage isomers via FTIR spectroscopy.

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Validation

NMR chemical shifts for tripotassium hexakis(nitrito-N)iridate validation

Analytical Validation of Tripotassium Hexakis(nitrito-N)iridate: A 15 N NMR Comparison Guide Executive Summary The synthesis and validation of tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a critical qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of Tripotassium Hexakis(nitrito-N)iridate: A 15 N NMR Comparison Guide

Executive Summary

The synthesis and validation of tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a critical quality control step for downstream applications in heterogeneous catalysis and photocatalyst preparation. A common pitfall in validating this complex is relying solely on Fourier Transform Infrared (FTIR) spectroscopy or elemental analysis, which fail to capture solution-state degradation (hydrolysis) or subtle linkage isomerism. This guide establishes 15 N Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive, self-validating standard for evaluating K3​[Ir(NO2​)6​] performance against alternative analytical methods.

The Causality of Linkage Isomerism & Analytical Selection

As an Application Scientist, selecting the correct analytical tool requires understanding the fundamental inorganic chemistry of the complex. K3​[Ir(NO2​)6​] is a diamagnetic, low-spin d6 Ir(III) complex. The nitrite ligand ( NO2−​ ) is ambidentate, capable of coordinating via the nitrogen atom (nitrito-N, nitro) or the oxygen atom (nitrito-O, nitrito).

While 14 N NMR might seem like an obvious choice for nitrogen-containing ligands, it is severely limited by the quadrupolar line broadening inherent to its spin-1 nucleus[1]. Therefore, 15 N NMR (spin-1/2) emerges as the superior technique. The chemical shift of the 15 N nucleus is exquisitely sensitive to the trans-influence of the ligand opposite to it in the octahedral coordination sphere[2].

In the intact [Ir(NO2​)6​]3− complex, every NO2​ ligand is trans to another NO2​ ligand, resulting in a distinct deshielding environment. However, K3​[Ir(NO2​)6​] is susceptible to aquation in solution. When hydrolysis occurs, H2​O replaces NO2​ . An NO2​ ligand trans to an H2​O molecule experiences a different electronic environment, shifting its resonance dramatically upfield[3]. This causality allows us to use 15 N NMR not just for static identification, but for real-time kinetic monitoring of product degradation.

Analytical Workflow

G Start K3[Ir(NO2)6] Synthesis Batch Prep Sample Prep: D2O + Na15NO3 Std Start->Prep FTIR FTIR Spectroscopy (Solid State) Start->FTIR NMR 15N NMR Spectroscopy (Solution State) Prep->NMR Intact Intact [Ir(NO2)6]³⁻ (40-70 ppm) NMR->Intact High Purity Hydrolyzed fac-[Ir(H2O)3(NO2)3] (~14 ppm) NMR->Hydrolyzed Hydrolyzed IR_Nbound N-bound NO2 Confirmed (1375, 1330, 830 cm⁻¹) FTIR->IR_Nbound Intact->IR_Nbound Orthogonal Match

Figure 1: Orthogonal validation workflow for K3[Ir(NO2)6] using 15N NMR and FTIR.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates a built-in internal control to create a self-validating mass-balance system.

Step 1: Sample Preparation & Internal Standardization
  • Dissolve 50 mg of the K3​[Ir(NO2​)6​] sample in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Spike the solution with 2 mg of Sodium Nitrate- 15 N ( Na15NO3​ ). Causality: The Na15NO3​ serves a dual purpose. First, it acts as an internal chemical shift reference (set to 0.0 ppm). Second, it creates a self-validating control; if the complex undergoes severe degradation, the release of free oxidized ligands will quantitatively increase the 0 ppm signal relative to the coordinated Ir-species[3].

Step 2: NMR Acquisition Parameters
  • Transfer the solution to a 5 mm NMR tube and insert it into a 500 MHz (or higher) spectrometer equipped with a broadband probe tuned to the 15 N frequency.

  • Set up an inverse-gated 1H decoupling pulse sequence .

  • Apply a prolonged relaxation delay ( D1​≥5 seconds). Causality: 15 N has a low natural abundance and a negative gyromagnetic ratio. To prevent signal nullification from the negative Nuclear Overhauser Effect (NOE), inverse-gated decoupling is mandatory[1]. Furthermore, because metal-bound quaternary nitrogens exhibit long T1​ relaxation times, the extended D1​ delay ensures that peak integration remains quantitatively accurate[1].

Step 3: Real-Time Hydrolysis Monitoring
  • Acquire the first spectrum immediately upon dissolution ( t=0 ) and a second spectrum after 24 hours ( t=24h ) at 25 °C. Causality: By comparing the integral of the intact complex (40–70 ppm) to the hydrolysis products (~14 ppm), the system self-validates the purity of the initial batch versus its kinetic stability in solution[2].

Comparative Data Analysis

The following tables summarize the quantitative benchmarks used to evaluate the product against its degradation states and alternative analytical methods.

Table 1: 15 N NMR Chemical Shifts of Ir(III) Nitro Species

The intact [Ir(NO2​)6​]3− complex features NO2​ ligands exclusively trans to other NO2​ ligands, yielding signals in the 40–70 ppm range[2]. Hydrolysis yields species like fac−[Ir(H2​O)3​(NO2​)3​] , where NO2​ ligands are trans to H2​O , shifting the resonance upfield[3].

Chemical SpeciesCoordination Environment 15 N Chemical Shift (ppm)*
Free Nitrate ( NO3−​ ) Uncoordinated0.0
fac−[Ir(H2​O)3​(NO2​)3​] NO2​ trans to H2​O ~14.0
cis−[Ir(H2​O)2​(NO2​)4​]− Mixed trans environments20.0 – 40.0
[Ir(NO2​)6​]3− (Intact) NO2​ trans to NO2​ 40.0 – 70.0

*Referenced to internal Na15NO3​ at 0.0 ppm.[2]

Table 2: Performance Comparison of Analytical Alternatives

While FTIR can confirm the presence of N-bound nitro ligands via characteristic asymmetric stretching ( νas​ at ~1375 cm⁻¹), symmetric stretching ( νs​ at ~1330 cm⁻¹), and deformation ( δ at ~830 cm⁻¹) bands[4], it fails to quantify partial aquation.

Analytical MethodLinkage Isomer ResolutionHydrolysis DetectionQuantitative AccuracyPrimary Limitation
15 N NMR Spectroscopy Excellent (Direct N-coordination)High (Distinct upfield shifts)High (via integration)Low intrinsic sensitivity[1]
FTIR Spectroscopy Good (1375, 1330, 830 cm⁻¹)[4]Low (Overlapping stretching bands)LowCannot resolve partial aquation
X-Ray Crystallography Absolute (Solid-state mapping)NoneN/ADoes not reflect solution dynamics
14 N NMR Spectroscopy PoorPoorLowSevere quadrupolar line broadening[1]

Conclusion

For researchers synthesizing or utilizing K3​[Ir(NO2​)6​] , relying on solid-state FTIR provides an incomplete picture of product integrity. By implementing the self-validating 15 N NMR protocol outlined above, laboratories can unambiguously confirm linkage isomerism while simultaneously quantifying the degree of solution-state hydrolysis, ensuring the highest level of rigorous quality control for downstream catalytic applications.

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Comparative

comparing tripotassium hexakis(nitrito-N)iridate and sodium hexanitroiridate(III)

Title: Precursor Selection in Iridium Catalysis: A Comparative Guide to Tripotassium vs. Sodium Hexanitroiridate(III) Introduction In the synthesis of platinum-group metal (PGM) catalysts and advanced materials, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precursor Selection in Iridium Catalysis: A Comparative Guide to Tripotassium vs. Sodium Hexanitroiridate(III)

Introduction In the synthesis of platinum-group metal (PGM) catalysts and advanced materials, the selection of the correct metal precursor is as critical as the choice of support or calcination temperature. When working with iridium(III) nitro complexes, researchers primarily choose between tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) and sodium hexanitroiridate(III) ( Na3​[Ir(NO2​)6​] ). While both feature the identical highly stable [Ir(NO2​)6​]3− octahedral anion, their divergent counter-cations dictate fundamentally different physicochemical behaviors. As a Senior Application Scientist, I designed this guide to provide an objective, data-driven comparison of these two precursors, detailing the causality behind their applications and providing self-validating experimental protocols for drug development professionals and materials scientists.

Mechanistic & Structural Overview

Both compounds are coordination complexes featuring an Ir(III) center in a d6 low-spin configuration. The six nitrito ligands are bound to the iridium core via their nitrogen atoms (denoted as κN ), creating a strong ligand field that imparts exceptional thermodynamic stability against ligand substitution under mild conditions[1].

The critical divergence lies in the thermodynamics of dissolution:

  • Sodium Hexanitroiridate(III): The Na+ cation possesses a high hydration enthalpy. Upon introduction to aqueous media, the energy released by the solvation of the sodium ions easily overcomes the lattice energy of the crystal. Consequently, Na3​[Ir(NO2​)6​] is highly soluble in water, making it the premier choice for homogeneous aqueous wet-impregnation in catalyst manufacturing[2].

  • Tripotassium Hexakis(nitrito-N)iridate: The K+ cation is larger and has a significantly lower hydration enthalpy. It packs highly efficiently with the bulky [Ir(NO2​)6​]3− anion, resulting in a high lattice energy. This renders the potassium salt sparingly soluble in cold water. In industrial and analytical chemistry, this property is deliberately exploited to selectively precipitate and purify iridium from mixed PGM streams[3].

Physicochemical Properties Comparison

PropertyTripotassium hexakis(nitrito-N)iridateSodium hexanitroiridate(III)
CAS Number 38930-18-6[1]94022-51-2[4]
Molecular Formula IrK3​N6​O12​ IrNa3​N6​O12​
Molecular Weight 585.54 g/mol 537.22 g/mol [5]
Theoretical Ir Content ~32.8%~35.8%
Aqueous Solubility Poor (Sparingly soluble in cold water)High (Readily soluble)
Primary Application Selective precipitation, solid-state precursorsWet impregnation, homogeneous catalysis

(Table 1: Key physicochemical differences dictating precursor utility.)

Experimental Workflows & Protocols

To demonstrate the practical implications of these properties, below are two self-validating protocols tailored to the unique attributes of each precursor.

Workflow Root Hexanitroiridate(III) Precursor Selection Na_Branch Sodium Salt (Na3[Ir(NO2)6]) High Hydration Enthalpy Root->Na_Branch K_Branch Potassium Salt (K3[Ir(NO2)6]) High Lattice Energy Root->K_Branch Na_Dissolve Aqueous Dissolution (Homogeneous Solution) Na_Branch->Na_Dissolve K_Precip Addition of Excess K+ to Ir Stream (Drives Precipitation) K_Branch->K_Precip Na_Impregnate Wet Impregnation on Support (e.g., Al2O3, Carbon) Na_Dissolve->Na_Impregnate Na_Validate Validation: UV-Vis of Supernatant (Confirms Uptake) Na_Impregnate->Na_Validate Catalyst Supported Ir Catalyst Na_Validate->Catalyst K_Filter Filtration & Washing (Removes Soluble Impurities) K_Precip->K_Filter K_Validate Validation: ICP-OES of Filtrate (Confirms Ir Isolation) K_Filter->K_Validate Purified High-Purity Ir Precursor K_Validate->Purified

Logical workflow mapping precursor properties to their optimal experimental applications.

Protocol 1: Aqueous Wet Impregnation using Sodium Hexanitroiridate(III)

Objective: Synthesize a highly dispersed 1 wt% Ir/Al₂O₃ catalyst for hydrogen generation or water-gas shift reactions[3]. Causality: The high aqueous solubility of the sodium salt ensures that the complex does not prematurely crash out of solution upon contact with the porous alumina support. This prevents large crystallite formation and ensures atomic-level dispersion. Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 27.9 mg of Na3​[Ir(NO2​)6​] (equivalent to ~10 mg of Ir) in 5.0 mL of deionized water (18.2 MΩ·cm). Stir at room temperature until a clear, pale-yellow solution is achieved.

  • Support Impregnation: Slowly add the 5.0 mL solution dropwise to 1.0 g of γ -Al₂O₃ powder while continuously mixing to achieve incipient wetness.

  • Equilibration: Seal the mixture and allow it to age in the dark for 12 hours. This allows the [Ir(NO2​)6​]3− anions to electrostatically anchor to the positively charged alumina surface sites.

  • Self-Validation (UV-Vis Spectroscopy): Wash a 100 mg aliquot of the wet powder with 1 mL of DI water, centrifuge, and analyze the supernatant via UV-Vis. The absence of the characteristic [Ir(NO2​)6​]3− absorption bands confirms quantitative uptake of the precursor onto the support.

  • Drying & Calcination: Dry the solid at 80°C overnight, followed by calcination in static air at 400°C for 4 hours to decompose the nitrito ligands and form active IrO2​ nanoparticles.

Protocol 2: Selective Precipitation using Tripotassium Hexakis(nitrito-N)iridate

Objective: Isolate and purify Iridium from an aqueous stream containing mixed transition metals. Causality: By intentionally introducing excess potassium ions to an aqueous solution containing [Ir(NO2​)6​]3− , we leverage the common-ion effect and the inherently high lattice energy of K3​[Ir(NO2​)6​] to drive its precipitation, leaving more soluble base-metal impurities in the aqueous phase. Step-by-Step Methodology:

  • Solution Preparation: Assume a starting solution of Na3​[Ir(NO2​)6​] contaminated with soluble sodium salts of base metals.

  • Precipitation: Slowly add a saturated aqueous solution of Potassium Chloride (KCl) or Potassium Nitrate ( KNO3​ ) dropwise to the mixture under vigorous stirring at 0–5°C (ice bath). The low temperature further decreases the solubility product ( Ksp​ ) of the forming potassium salt.

  • Maturation: Allow the suspension to stir for 2 hours at 0°C to promote Ostwald ripening of the K3​[Ir(NO2​)6​] microcrystals, ensuring a highly crystalline and easily filterable precipitate.

  • Filtration: Filter the suspension through a fine glass frit (Porosity 4). Wash the filter cake with three 5 mL portions of ice-cold ethanol (the complex is insoluble in ethanol, which helps remove residual water and soluble impurities).

  • Self-Validation (ICP-OES Analysis): Take a 1 mL aliquot of the primary filtrate, digest it in aqua regia, and analyze via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). A residual Ir concentration of <1 ppm validates the quantitative precipitation of the target complex.

References

  • Title: Iridate(3-), hexakis(nitrito-κN)
  • Title: SODIUM HEXANITROIRIDATE(III)
  • Title: Sodium Hexanitroiridate(III)
  • Title: SODIUM HEXANITROIRIDATE(III)
  • Source: Google Patents (CA2510656A1)

Sources

Validation

Comprehensive Elemental Analysis Standards for Tripotassium Hexakis(nitrito-N)iridate: A Comparative Guide

As drug development and advanced materials research increasingly leverage heavy transition metal complexes, the precise stoichiometric validation of these compounds becomes critical. Tripotassium hexakis(nitrito-N)iridat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials research increasingly leverage heavy transition metal complexes, the precise stoichiometric validation of these compounds becomes critical. Tripotassium hexakis(nitrito-N)iridate ( K3​[Ir(NO2​)6​] ) is a highly stable coordination compound featuring an iridium(III) center octahedrally coordinated by six nitrito ligands[1].

For analytical scientists, this complex presents a formidable challenge. The profound often causes standard elemental analysis protocols to yield incomplete recoveries[2]. This guide objectively compares analytical modalities and provides field-proven, self-validating protocols to ensure the accurate quantification of Iridium (Ir), Potassium (K), and Nitrogen (N).

Theoretical Composition & The Causality of Analytical Failures

Before designing an analytical workflow, we must establish the theoretical mass fractions of the target compound ( CAS:38930−18−6 )[1].

Table 1: Theoretical Mass Fractions of K3​[Ir(NO2​)6​] (MW: 585.54 g/mol )

ElementAtomic Weight ( g/mol )Atoms per MoleculeTheoretical Mass Fraction (%)
Iridium (Ir) 192.22132.83%
Potassium (K) 39.10320.03%
Nitrogen (N) 14.01614.35%
Oxygen (O) 16.001232.79%
Mechanistic Causality: Why Standard Methods Fail

Iridium(III) is a 5d transition metal. Its 5d orbitals have a large spatial extension, leading to significant overlap with the nitrito ligand orbitals. For a d6 system, this creates a massive crystal field splitting parameter ( Δo​ ), locking the complex into a low-spin t2g6​ configuration with maximum Crystal Field Stabilization Energy (CFSE).

  • Failure in Wet Digestion (Ir, K): Because of this high CFSE, ligand substitution reactions have an exceptionally high activation energy[2]. Standard open-vessel acid boiling will not break the Ir-N coordination sphere, leading to incomplete solvation and artificially low Ir recoveries.

  • Failure in Flash Combustion (N): During standard CHN analysis, the high thermal stability of the complex can lead to incomplete combustion. Furthermore, the reduction of the complex can form metallic iridium, which acts as a trap for nitrogen gas, or catalyzes the formation of, skewing the nitrogen mass fraction downward[3].

Comparative Analysis of Analytical Modalities

To overcome these kinetic and thermodynamic barriers, laboratories must select the appropriate analytical techniques.

Table 2: Comparison of Elemental Analysis Techniques for K3​[Ir(NO2​)6​]

ModalityTarget ElementsAccuracy / PrecisionSample Prep ComplexityKey Limitations & Causality
ICP-OES Ir, KHigh (<2% RSD)High (Microwave Digestion)Potassium is an Easily Ionizable Element (EIE) and can cause plasma interference if not matrix-matched.
Modified Dumas Combustion NHigh (<0.3% Error)LowRequires a strong oxidizing catalyst to prevent Ir-nitride formation during flash combustion.
EDXRF Ir, KSemi-QuantitativeMinimalSubject to severe matrix effects; lacks the precision required for strict stoichiometric validation.
Self-Validating Experimental Protocols

To guarantee trustworthiness, analytical workflows must be designed as self-validating systems. The following protocols integrate internal checks to verify complete digestion and accurate quantification.

Protocol A: Microwave-Assisted Digestion and ICP-OES (Ir, K)

Because open-vessel digestion fails for Ir(III) complexes, closed-vessel microwave digestion is required to elevate the boiling point of the acids and provide the thermal energy necessary to overcome the Ir-N activation barrier.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 20–30 mg of K3​[Ir(NO2​)6​] into a pre-cleaned PTFE microwave digestion vessel.

  • Acid Addition: Add 6 mL of concentrated HCl and 2 mL of concentrated HNO3​ (Aqua Regia). Causality: The nascent chlorine and nitrosyl chloride generated by Aqua Regia are required to oxidize and dismantle the inert iridium matrix.

  • Digestion: Seal the vessel and subject it to a microwave program ramping to 220°C at 40 bar, holding for 45 minutes.

  • Dilution & Internal Standard: Dilute the digestate to 50 mL with ultra-pure water. Spike the solution with 1 ppm Yttrium (Y) as an internal standard to correct for physical transport differences in the nebulizer.

  • Calibration: Calibrate the ICP-OES using for Ir and K.

  • Measurement: Analyze Ir at the 212.681 nm emission line and K at the 766.490 nm line.

  • Self-Validation System: Immediately following calibration, analyze an Initial Calibration Verification (ICV) standard from an independent secondary source. The to validate the curve. Additionally, run a matrix spike to ensure the high concentration of K is not causing ionization suppression of the Ir signal.

Protocol B: Modified Dumas Combustion (N)

To prevent the formation of refractory iridium nitrides, a combustion flux must be used.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2–3 mg of the complex into a combustible tin capsule.

  • Catalyst Addition: Add ~10 mg of Vanadium Pentoxide ( V2​O5​ ) powder directly to the sample. Causality: V2​O5​ melts at ~690°C, acting as a highly oxidizing flux that dissolves the sample and ensures the complete release of nitrogen as NOx​ species.

  • Flash Combustion: Drop the capsule into the combustion furnace at 1150°C under a pulse of pure O2​ .

  • Reduction: Pass the evolved gases through a reduction column packed with copper wire at 600°C to quantitatively convert all NOx​ to N2​ gas.

  • Detection: Quantify the N2​ via a Thermal Conductivity Detector (TCD).

  • Self-Validation System: Bracket the sample batch by analyzing a certified reference material (e.g., Atropine, theoretical N = 4.84%) before and after the K3​[Ir(NO2​)6​] samples. If the post-batch Atropine recovery drops, it indicates exhaustion of the reduction column.

Analytical Workflow Visualization

ElementalAnalysis cluster_ICP Ir & K Quantification cluster_Dumas N Quantification Sample K3[Ir(NO2)6] Sample (CAS: 38930-18-6) Digestion Microwave Digestion (Aqua Regia, 220°C) Sample->Digestion Combustion Modified Dumas Combustion (V2O5 Catalyst, 1150°C) Sample->Combustion ICPOES ICP-OES Analysis (Ir: 212.68 nm, K: 766.49 nm) Digestion->ICPOES Validation1 Validation: NIST CRM & Spike Recovery ICPOES->Validation1 TCD TCD Detection (N2 Gas) Combustion->TCD Validation2 Validation: Atropine Standard Check TCD->Validation2

Fig 1: Parallel analytical workflow for the complete elemental characterization of K3[Ir(NO2)6].

References
  • MDPI. "Iridium(III) and Rhodium(III) Half-Sandwich Coordination Compounds with 11H-Indeno[1,2-b]quinoxalin-11-one Oxime." Molecules.[Link]

  • California Department of Food and Agriculture. "Procedure for analysis of available phosphorus (P) and soluble potassium (K) in fertilizers using ICP-OES." Center for Analytical Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Iridium Precursors: Benchmarking Tripotassium Hexakis(nitrito-N)iridate

In the intricate world of catalysis, materials science, and drug development, the choice of a metal precursor is a foundational decision that dictates the trajectory of research and the ultimate performance of the final...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of catalysis, materials science, and drug development, the choice of a metal precursor is a foundational decision that dictates the trajectory of research and the ultimate performance of the final product. For iridium, a noble metal with a rich and diverse catalytic profile, a plethora of precursor options exist, each with its own set of advantages and disadvantages. This guide provides an in-depth comparison of tripotassium hexakis(nitrito-N)iridate against other commonly employed iridium precursors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection process.

The Critical Role of the Iridium Precursor

The selection of an iridium precursor is far from a trivial matter. The nature of the precursor directly influences key parameters of the resulting catalyst or material, including:

  • Dispersion and Particle Size: The interaction of the precursor with the support material during catalyst preparation is critical in achieving high dispersion and controlling nanoparticle size, which in turn impacts the number of accessible active sites.

  • Reducibility and Activation: The ease with which the iridium in the precursor can be reduced to its active metallic state can affect the activation conditions required for the catalyst.

  • Homogeneity and Reproducibility: The solubility and stability of the precursor in the chosen solvent system are paramount for achieving a homogeneous distribution of the active species and ensuring batch-to-batch reproducibility.

  • Residual Impurities: The presence of certain counter-ions or ligands from the precursor (e.g., halides) can in some cases poison the catalyst or influence its electronic properties.

This guide will navigate the nuances of several key iridium precursors, with a special focus on tripotassium hexakis(nitrito-N)iridate, providing the necessary data and experimental context to make an informed choice.

A Comparative Analysis of Iridium Precursors

Tripotassium Hexakis(nitrito-N)iridate (K₃[Ir(NO₂)₆])

Tripotassium hexakis(nitrito-N)iridate is a coordination compound featuring iridium in the +3 oxidation state.[1] The six nitrito ligands are coordinated to the central iridium atom through the nitrogen atom.[1] This precursor offers a unique set of properties that can be advantageous in specific applications.

Key Characteristics:

  • Halide-Free: The absence of halide ligands is a significant advantage in applications where chloride ions can be detrimental to catalytic activity or reactor integrity.

  • Water Solubility: Its solubility in water allows for straightforward preparation of aqueous impregnation solutions for catalyst synthesis.

  • Thermal Decomposition: The nitrito ligands decompose upon heating, yielding iridium oxide or metallic iridium, depending on the atmosphere. This decomposition behavior can be leveraged to control the final state of the iridium species.

Considerations:

  • The nitrogen oxides released during decomposition can be a safety and environmental consideration, requiring appropriate handling and off-gas treatment.

  • Its performance in organic solvents can be limited due to lower solubility compared to some organometallic precursors.

Iridium(III) Chloride (IrCl₃·xH₂O)

Hydrated iridium(III) chloride is one of the most common and cost-effective starting materials for iridium chemistry.[2][3]

Key Characteristics:

  • Versatility: It serves as a precursor for a vast array of other iridium compounds and catalysts.[3][4]

  • Aqueous Solubility: The hydrated form is soluble in water, making it suitable for aqueous impregnation methods.[2]

Considerations:

  • The presence of chloride can be problematic, potentially leading to catalyst poisoning or corrosion.

  • The exact water content can be variable, which may affect the precise iridium concentration in prepared solutions.

Chloroiridic Acid (H₂IrCl₆·xH₂O)

Chloroiridic acid, or hydrogen hexachloroiridate(IV), is another widely utilized iridium precursor, particularly in the preparation of supported catalysts and for electrodeposition.[5][6][7]

Key Characteristics:

  • High Water Solubility: It is readily soluble in water and alcohols.[7][8]

  • Iridium(IV) Oxidation State: The higher oxidation state of iridium may be advantageous in certain synthetic routes.[6]

Considerations:

  • Similar to iridium chloride, the presence of chloride ligands can be a significant drawback.

  • The acidic nature of the solution may not be compatible with all support materials.

Ammonium Hexachloroiridate(IV) ((NH₄)₂[IrCl₆])

This salt is a key intermediate in the refining of iridium and is also used as a precursor.[9]

Key Characteristics:

  • Thermal Decomposition to Metallic Iridium: It can be reduced to iridium metal by heating under a hydrogen atmosphere.[9]

  • Poor Water Solubility: Its low solubility in water can be exploited for purification purposes.[9]

Considerations:

  • The presence of both chloride and ammonium ions can influence the surface chemistry of the final catalyst.

Organometallic Iridium Precursors

A diverse range of organometallic iridium(I) and iridium(III) complexes are used, particularly in homogeneous catalysis and for the synthesis of well-defined catalytic sites.[10][11] Examples include:

  • [Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer): A common starting material for the synthesis of a wide variety of iridium(I) and iridium(III) catalysts.[10]

  • Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): An iconic iridium(I) complex known for its reactivity in oxidative addition reactions.[11]

  • Crabtree's Catalyst ([Ir(COD)(PCy₃)(py)]PF₆): A highly active homogeneous catalyst for hydrogenation.[11]

Key Characteristics:

  • Solubility in Organic Solvents: These precursors are typically soluble in a range of organic solvents, making them ideal for reactions in non-aqueous media.

  • Tunable Ligand Environment: The ligands can be systematically varied to fine-tune the steric and electronic properties of the iridium center, thereby influencing catalytic activity and selectivity.[12]

Considerations:

  • Cost and Synthesis: Organometallic precursors are generally more expensive and may require multi-step syntheses.

  • Air and Moisture Sensitivity: Many organometallic iridium complexes are sensitive to air and moisture, requiring handling under inert atmospheres.

Quantitative Comparison of Iridium Precursors

PrecursorFormulaIridium Oxidation StateMolecular Weight ( g/mol )Iridium Content (% w/w)SolubilityKey AdvantagesKey Disadvantages
Tripotassium Hexakis(nitrito-N)iridateK₃[Ir(NO₂)₆]+3585.54[1]~32.8WaterHalide-freeDecomposition releases NOx; Limited organic solvent solubility
Iridium(III) Chloride (Hydrated)IrCl₃·xH₂O+3298.58 (anhydrous)[2]VariableWater, Alcohols[4]Cost-effective, VersatileChloride presence; Variable hydration
Chloroiridic Acid (Hydrated)H₂IrCl₆·xH₂O+4406.95 (anhydrous)[13]~47.2 (anhydrous)Water, Alcohols[7][8]High water solubilityChloride presence; Acidic
Ammonium Hexachloroiridate(IV)(NH₄)₂[IrCl₆]+4441.01[14]~43.6Poorly soluble in water[9]Direct reduction to metalChloride and ammonium presence
[Ir(COD)Cl]₂C₁₆H₂₄Cl₂Ir₂+1671.7~57.2Organic solventsVersatile for organometallic synthesisAir sensitive, Cost

Experimental Benchmarking Protocol: Hydrogenation of Acetophenone

To provide a tangible framework for comparison, this section outlines a detailed protocol for benchmarking the performance of different iridium precursors in the catalytic hydrogenation of acetophenone, a model reaction for the reduction of ketones.

Objective

To compare the catalytic activity, selectivity, and stability of iridium catalysts prepared from tripotassium hexakis(nitrito-N)iridate, iridium(III) chloride, and chloroiridic acid supported on activated carbon.

Materials
  • Iridium Precursors: Tripotassium hexakis(nitrito-N)iridate, Iridium(III) chloride hydrate, Chloroiridic acid hydrate

  • Support: Activated Carbon (high surface area)

  • Substrate: Acetophenone

  • Solvent: Isopropanol

  • Reducing Agent: Hydrogen gas (high purity)

  • Internal Standard for GC analysis: Dodecane

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction prep_start Start impregnation Incipient Wetness Impregnation (Aqueous precursor solution + Activated Carbon) prep_start->impregnation 1 drying Drying (120 °C, 12 h) impregnation->drying 2 reduction Reduction (H₂ flow, 400 °C, 2 h) drying->reduction 3 passivation Passivation (1% O₂ in N₂) reduction->passivation 4 reaction_setup Reaction Setup (Autoclave with catalyst, substrate, solvent, internal standard) passivation->reaction_setup Catalyst Transfer reaction_run Hydrogenation (Set T and P, stir) reaction_setup->reaction_run 5 sampling Periodic Sampling reaction_run->sampling 6 analysis GC Analysis sampling->analysis 7

Caption: Workflow for catalyst preparation and catalytic testing.

Step-by-Step Protocol

Part 1: Catalyst Preparation (Target: 1 wt% Ir on Activated Carbon)

  • Precursor Solution Preparation:

    • For each precursor, calculate the mass required to achieve a 1 wt% iridium loading on the activated carbon support.

    • Dissolve the calculated mass of the iridium precursor in deionized water to a volume equal to the pore volume of the activated carbon support (determined beforehand). Causality: This incipient wetness impregnation technique ensures the precursor solution is drawn into the pores of the support, maximizing dispersion.

  • Impregnation:

    • Add the precursor solution dropwise to the activated carbon support while continuously mixing to ensure uniform distribution.

  • Drying:

    • Dry the impregnated support in an oven at 120 °C for 12 hours to remove water.

  • Reduction/Activation:

    • Place the dried material in a tube furnace.

    • Heat to 400 °C under a flow of hydrogen gas and hold for 2 hours to reduce the iridium species to metallic iridium. Causality: This step is crucial for forming the active metallic iridium nanoparticles.

  • Passivation:

    • Cool the catalyst to room temperature under a nitrogen flow.

    • Carefully passivate the catalyst by introducing a flow of 1% oxygen in nitrogen to prevent pyrophoric oxidation upon exposure to air. Causality: Freshly reduced, highly dispersed metal nanoparticles can be pyrophoric; passivation forms a thin, protective oxide layer.

Part 2: Catalytic Hydrogenation

  • Reaction Setup:

    • In a high-pressure autoclave, add the prepared catalyst (e.g., 50 mg), acetophenone (e.g., 1 mmol), isopropanol (e.g., 10 mL), and an internal standard such as dodecane.

    • Seal the autoclave and purge several times with hydrogen gas.

  • Reaction Execution:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Sampling and Analysis:

    • Take liquid samples from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Analyze the samples by gas chromatography (GC) to determine the conversion of acetophenone and the selectivity to 1-phenylethanol.

Data to Collect and Analyze
  • Conversion (%): The percentage of acetophenone that has reacted.

  • Selectivity (%): The percentage of the reacted acetophenone that has been converted to the desired product, 1-phenylethanol.

  • Turnover Frequency (TOF): The number of moles of substrate converted per mole of active iridium per unit time. This is a key metric for comparing the intrinsic activity of the catalysts.

Expected Outcomes and Interpretation

The choice of precursor is expected to influence the resulting catalyst's properties and performance.

  • Catalyst from Tripotassium Hexakis(nitrito-N)iridate: The absence of chloride may lead to a more active catalyst, as chloride can sometimes act as a poison. The decomposition of the nitrito ligands might also influence the final iridium particle size and interaction with the support.

  • Catalysts from Chloride-Containing Precursors: These catalysts may exhibit lower activity if chloride is not completely removed during the reduction step. The acidic nature of the chloroiridic acid solution could also modify the surface of the activated carbon support, potentially affecting the metal-support interaction.

Logical Relationship Diagram

G cluster_precursor Precursor Choice cluster_properties Catalyst Properties cluster_performance Catalytic Performance P1 K₃[Ir(NO₂)₆] CP1 Particle Size P1->CP1 influences CP2 Dispersion P1->CP2 influences CP3 Surface Chemistry P1->CP3 influences P2 IrCl₃ P2->CP1 influences P2->CP2 influences P2->CP3 influences P3 H₂IrCl₆ P3->CP1 influences P3->CP2 influences P3->CP3 influences Perf1 Activity (TOF) CP1->Perf1 determines Perf2 Selectivity CP1->Perf2 determines Perf3 Stability CP1->Perf3 determines CP2->Perf1 determines CP2->Perf2 determines CP2->Perf3 determines CP3->Perf1 determines CP3->Perf2 determines CP3->Perf3 determines

Sources

Safety & Regulatory Compliance

Safety

Mastering the End-of-Life Protocol for Tripotassium Hexakis(nitrito-N)iridate: A Guide to Safe and Compliant Disposal

As a Senior Application Scientist, I've observed that the lifecycle of a chemical reagent within a laboratory is a critical, yet often overlooked, aspect of experimental design. The proper disposal of complex coordinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've observed that the lifecycle of a chemical reagent within a laboratory is a critical, yet often overlooked, aspect of experimental design. The proper disposal of complex coordination compounds like Tripotassium Hexakis(nitrito-N)iridate (CAS 38930-18-6) is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in its chemical properties and potential hazards.

Understanding the Hazard Profile

Tripotassium hexakis(nitrito-N)iridate, with the molecular formula IrK₃N₆O₁₂ is a coordination compound containing iridium in a +3 oxidation state.[1] Its hazard profile, as identified in GHS classifications, indicates that it is a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[2] The primary risks during handling and disposal stem from these irritant properties and the chemical reactivity of the nitrite ligands. It is crucial to avoid contact with acids, as this can liberate toxic nitrogen oxides.[3]

Essential Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a stringent PPE protocol is mandatory. The following table outlines the minimum required equipment for handling and disposing of tripotassium hexakis(nitrito-N)iridate.

Equipment Specification Rationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[4][5]To prevent eye irritation from dust or splashes.[2]
Hand Protection Nitrile rubber gloves (minimum thickness of 0.11 mm).[6]To prevent skin irritation upon contact.[2]
Body Protection A lab coat or other protective work clothing.[5][6]To protect against accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if handling large quantities or if dust is generated.[5][6]To prevent respiratory tract irritation.[2][7]

Disposal Workflow: A Step-by-Step Guide

The disposal of tripotassium hexakis(nitrito-N)iridate involves a two-stage process: the chemical neutralization of the reactive nitrite ligands followed by the proper disposal or recycling of the resulting iridium-containing waste.

Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal Prep Don Appropriate PPE WorkArea Work in a Fume Hood Prep->WorkArea Ensure Safety Dissolve Dissolve in Water WorkArea->Dissolve Begin Disposal Neutralize Add Sulfamic Acid Solution Dissolve->Neutralize Cautiously Test Test for Complete Nitrite Destruction Neutralize->Test Verify Precipitate Precipitate Iridium Hydroxide Test->Precipitate If Negative Separate Separate Precipitate Precipitate->Separate IridiumWaste Iridium-Containing Solid Waste Separate->IridiumWaste AqueousWaste Neutral Aqueous Waste Separate->AqueousWaste

Caption: Disposal workflow for tripotassium hexakis(nitrito-N)iridate.

Detailed Protocol

Step 1: Preparation and Initial Handling

  • Don Appropriate PPE: Before handling the compound, ensure all PPE listed in the table above is correctly worn.[4][5]

  • Work in a Ventilated Area: All handling and disposal steps should be performed in a properly functioning chemical fume hood to avoid inhalation of any dust or liberated gases.[6][8]

  • Contain Spills: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it in a designated, labeled container for disposal.[9]

Step 2: Chemical Neutralization of Nitrite Ligands

The nitrite ligands are the most reactive component of this complex. They can be safely destroyed through a reaction with sulfamic acid. This reaction is advantageous as it produces non-hazardous nitrogen gas and sulfate salts.

  • Dissolution: In a suitable container within the fume hood, dissolve the tripotassium hexakis(nitrito-N)iridate waste in water.

  • Neutralization: Slowly and with stirring, add a 10% solution of sulfamic acid (H₃NSO₃) to the dissolved iridium complex. The reaction will produce nitrogen gas, which will be visible as effervescence. Continue adding the sulfamic acid solution until the gas evolution ceases.

    • Chemical Principle: The reaction between nitrite ions (NO₂⁻) and sulfamic acid is a well-established method for nitrite destruction: NO₂⁻ + H₃NSO₃ → N₂ (g) + SO₄²⁻ + H₂O + H⁺

  • Verification of Nitrite Destruction: To ensure all nitrite has been neutralized, test the solution with a potassium iodide-starch paper. A blue-black color indicates the presence of residual nitrite, in which case more sulfamic acid solution should be added.

Step 3: Management of Iridium-Containing Waste

Once the nitrite has been destroyed, the remaining solution contains the iridium ion. Due to the high value of iridium, recycling is the preferred method of disposal.[10][11]

  • Precipitation of Iridium: To the neutralized solution, slowly add a solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10). This will precipitate iridium (III) hydroxide (Ir(OH)₃), a solid.

  • Separation: Allow the precipitate to settle, then separate the solid from the liquid by filtration or decantation.

  • Iridium Waste Stream: The collected solid iridium hydroxide should be placed in a clearly labeled, sealed container for hazardous waste.[9] This waste should be sent to a facility that specializes in precious metal recovery and recycling.[10]

  • Aqueous Waste Stream: The remaining aqueous solution should be neutralized to a pH between 6 and 8 with a suitable acid (e.g., hydrochloric acid) and then disposed of in accordance with local regulations for aqueous waste.[12]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][13]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[6][13]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][13]

Conclusion

The proper disposal of tripotassium hexakis(nitrito-N)iridate is a critical safety and environmental responsibility. By understanding the compound's hazards, utilizing appropriate personal protective equipment, and following a chemically sound, step-by-step disposal protocol, researchers can ensure that the end of this reagent's lifecycle is managed safely and compliantly. Always consult your institution's environmental health and safety (EHS) office for specific guidance and to ensure adherence to all local, state, and federal regulations.[14][15]

References

  • NextSDS. (n.d.). Tripotassium hexakis(nitrito-N)iridate — Chemical Substance Information. Retrieved from [Link]

  • Alfa Aesar. (2026, January 2). Iridium(III) 2,4-pentanedionate - SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). Tripotassium hexakis(nitrito-N)rhodate — Chemical Substance Information. Retrieved from [Link]

  • Implats. (n.d.). HAZARD DATA SHEET - IRIDIUM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 11). Rhodate(3-), hexakis(nitrito-.kappa.N)-, potassium (1:3), (OC-6-11)- - Substance Details. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Nitrate and Nitrite. Retrieved from [Link]

  • ISOFLEX. (2024, October 16). Iridium - Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Precious Metal Recycling. (2025, September 10). The Most Valuable Metal: Iridium Recycling. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • Precious Metal Recycling. (2025, July 28). Where Is Iridium Commonly Found. Retrieved from [Link]

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